molecular formula C4H6N4 B116622 4,6-Diaminopyrimidine CAS No. 2434-56-2

4,6-Diaminopyrimidine

Cat. No.: B116622
CAS No.: 2434-56-2
M. Wt: 110.12 g/mol
InChI Key: MISVBCMQSJUHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diaminopyrimidine is a high-purity, versatile chemical scaffold of significant importance in medicinal chemistry and drug discovery. This diaminopyrimidine core structure is a key precursor for synthesizing a wide range of biologically active molecules, including purine analogs, and is widely used in constructing complex heterocyclic systems through substitutions and cyclization reactions . Its molecular structure allows for extensive functionalization, making it a valuable intermediate for generating diverse compound libraries. In pharmaceutical research, this compound serves as a critical pharmacophore in developing targeted therapeutic agents. Recent studies highlight its application in creating potent small-molecule inhibitors, such as novel OLIG2 transcription factor inhibitors for glioblastoma treatment . The scaffold is also fundamental in designing kinase inhibitors; for instance, 2-amino-4,6-diarylpyrimidine derivatives demonstrate significant activity as ABL1 tyrosine kinase inhibitors for chronic myeloid leukemia research, showing promising low micromolar IC50 values . Furthermore, it is employed in developing antimalarial compounds and exploring treatments for tuberculosis . Beyond pharmaceuticals, this compound finds applications in agrochemical research for developing new active ingredients . It is supplied as a solid and should be stored in a cool, dry place. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISVBCMQSJUHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275776
Record name 4,6-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-56-2
Record name 4,6-Pyrimidinediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIAMINOPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-Pyrimidinediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD899M5PW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4,6-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,6-diaminopyrimidine, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a detailed resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder.[1] It is a key intermediate in the production of pharmaceuticals, particularly antifolate drugs used in cancer and bacterial infection treatments.[1] Its high solubility in water and stability under various conditions make it a valuable compound in industrial applications.[1]

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₄[1]
Molecular Weight 110.12 g/mol [1]
Appearance White to almost white crystalline powder[1]
CAS Number 2434-56-2[1]

Physicochemical Data

The physicochemical properties of this compound are critical for its application in synthesis and formulation. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

PropertyValueNotesSource
Melting Point 270-271 °C[2][3]
Boiling Point 364.0 ± 22.0 °CPredicted[2]
Density 1.368 ± 0.06 g/cm³Predicted[2]
pKa 5.78 ± 0.10Predicted[3]
Solubility High solubility in water[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Table 3: Spectroscopic Data for this compound

SpectroscopyData
Infrared (IR) Spectrum Conforms to structure
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
UV-Vis λmax at 275 nm (for a derivative)

Experimental Protocols

Detailed methodologies for the determination of key physical and spectral properties are outlined below. These protocols are based on standard laboratory practices for pyrimidine (B1678525) derivatives.

Melting Point Determination

Objective: To determine the melting point of this compound using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

  • A small amount of this compound is mixed with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

  • A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • The NMR tube is placed in the NMR spectrometer.

  • For ¹H NMR, the spectrum is acquired with a typical spectral width of 0-12 ppm.

  • For ¹³C NMR, a larger number of scans is typically required, with a spectral width of 0-200 ppm, and proton decoupling is used.

  • The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.

Methodology:

  • A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or water) at a known concentration.

  • Serial dilutions are performed to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.

  • The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum. A pyrimidine derivative has been shown to have a λmax of 275 nm.[4][5]

Synthetic Pathway Visualization

This compound is a key precursor in the synthesis of antifolates, a class of drugs that inhibit the action of folic acid in metabolic pathways. The following diagram illustrates a generalized synthetic pathway.

Antifolate_Synthesis A This compound B Intermediate (e.g., Pteridine derivative) A->B Cyclocondensation C Antifolate Drug (e.g., Methotrexate precursor) B->C Further Modification

Caption: Generalized synthesis of antifolates from this compound.

Biological Significance

This compound serves as a foundational molecule for the development of various biologically active compounds. Its derivatives are known to act as antifolates, which are crucial in chemotherapy and as antimicrobial agents. These compounds function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. The structural features of this compound allow for modifications that can be tailored to target DHFR in specific organisms or cell types.

The following diagram illustrates the logical relationship of this compound as a building block for inhibitors of a key biological pathway.

Biological_Role cluster_synthesis Drug Synthesis cluster_pathway Biological Pathway A This compound B Antifolate Derivatives A->B Chemical Synthesis C Dihydrofolate Reductase (DHFR) B->C Inhibition D Tetrahydrofolate Synthesis C->D Catalysis E DNA & Amino Acid Synthesis D->E Metabolic Precursor

Caption: Role of this compound derivatives in inhibiting the folate pathway.

References

4,6-Diaminopyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminopyrimidine is a versatile heterocyclic organic compound that serves as a critical structural motif and building block in medicinal chemistry and materials science.[1] Its pyrimidine (B1678525) core, substituted with two amino groups, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide array of biologically active molecules.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and significant applications in drug discovery, particularly as a precursor for potent enzyme inhibitors. It is recognized for its role in the production of pharmaceuticals like antifolate drugs, which are crucial in treating certain cancers and bacterial infections.[1] Furthermore, it finds utility in the formulation of agrochemicals, such as herbicides and fungicides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 2434-56-2[1][3]
Molecular Formula C₄H₆N₄[1][3]
Molecular Weight 110.12 g/mol [1]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 271 °C[1]
IUPAC Name Pyrimidine-4,6-diamine[3]
Purity ≥ 98% (GC)[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the nucleophilic substitution of halogenated pyrimidines. A common precursor is 4,6-dichloropyrimidine, where the chlorine atoms are displaced by amino groups.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives, starting from a di-substituted pyrimidine core. This often involves sequential nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Materials cluster_step1 Step 1: Mono-amination cluster_step2 Step 2: Di-amination start_mat 4,6-Dichloropyrimidine reaction1 Nucleophilic Substitution or Pd-catalyzed Amination start_mat->reaction1 amine1 Amine 1 (R1-NH2) amine1->reaction1 product1 4-Amino-6-chloropyrimidine (B18116) Derivative reaction1->product1 reaction2 Nucleophilic Substitution or Pd-catalyzed Amination product1->reaction2 amine2 Amine 2 (R2-NH2) amine2->reaction2 final_product Final Product: This compound Derivative reaction2->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Example Experimental Protocol: Palladium-Catalyzed Amination

This protocol describes a general method for the synthesis of N-substituted 4,6-diaminopyrimidines from 4-amino-6-chloropyrimidine derivatives, which can be synthesized from 4,6-dichloropyrimidine.[4]

Materials:

  • 4-Amino-6-chloropyrimidine derivative

  • Desired amine (4 equivalents)

  • Palladium(0) precatalyst (e.g., Pd(dba)₂)

  • Phosphine (B1218219) ligand (e.g., DavePhos or BINAP)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • A reaction vessel is charged with the 4-amino-6-chloropyrimidine derivative, the palladium precatalyst, and the phosphine ligand under an inert atmosphere (e.g., Argon).

  • The anhydrous solvent, the desired amine, and the base are added to the vessel.

  • The reaction mixture is heated (e.g., to 140 °C) and stirred for a specified time (e.g., 24 hours), with reaction progress monitored by TLC or LC-MS.[4]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then subjected to an aqueous workup, typically by quenching with saturated ammonium (B1175870) chloride solution and extracting with an organic solvent like ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Applications in Drug Development

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.

Kinase Inhibitors

Derivatives of this compound have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and autoimmune disorders.

  • Janus Kinase (JAK) Inhibitors: Certain pyrimidine-4,6-diamine derivatives have been designed as selective inhibitors of Janus Kinase 3 (JAK3).[5] These compounds show high potency, with some exhibiting IC₅₀ values in the low nanomolar range, and are being investigated for the treatment of inflammatory and autoimmune diseases.[5]

  • Focal Adhesion Kinase (FAK) Inhibitors: Novel diaminopyrimidine derivatives have been synthesized as inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell proliferation, survival, and migration.[6] Compounds have shown potent anticancer activity against cell lines with high FAK expression.[6]

  • Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[4][7]

Anticancer and Antimicrobial Agents

The structural versatility of the diaminopyrimidine core allows for its incorporation into a wide range of therapeutic agents.

  • Antiproliferative Agents: Diaminopyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.[2][8] The mechanism often involves the inhibition of key enzymes like tubulin or specific kinases.[2]

  • Antimicrobial Agents: By targeting essential bacterial enzymes such as dihydrofolate reductase (DHFR), diaminopyrimidine-based compounds can exhibit antibacterial properties.[9]

Biological Activity and Signaling Pathways

The therapeutic effects of this compound derivatives are often achieved by modulating specific intracellular signaling pathways.

Inhibition of the JAK-STAT Pathway

JAK3 is a critical component of the JAK-STAT signaling pathway, which transmits signals from cytokines to the nucleus, regulating immune cell function. Inhibitors based on the this compound scaffold can block this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK3 receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes dna DNA p_stat->dna Translocates to Nucleus & Binds transcription Gene Transcription (Inflammation, Proliferation) dna->transcription Initiates inhibitor This compound Derivative (Inhibitor) inhibitor->jak Inhibits cytokine Cytokine cytokine->receptor Binds

Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.

Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival signaling, often initiated by integrin clustering.

G cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ecm_protein ECM Proteins integrin Integrin ecm_protein->integrin Binds fak FAK integrin->fak Recruits & Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) fak->downstream Activates outcome Cell Proliferation, Survival, Migration downstream->outcome inhibitor This compound Derivative (Inhibitor) inhibitor->fak Inhibits

Caption: Inhibition of FAK signaling by a this compound derivative.

Safety and Handling

While this compound itself has a defined safety profile, many of its precursors, such as chlorinated pyrimidines, are hazardous. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes.[10] Avoid inhalation of dust.[11] Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[11][12] Keep containers tightly closed.

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Note: This safety information is a summary. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

This compound is a compound of significant interest to the scientific and drug development community. Its robust chemistry and proven utility as a scaffold for high-value pharmaceutical agents, particularly kinase inhibitors, underscore its importance. The continued exploration of this versatile molecule and its derivatives promises to yield novel therapeutics for a range of diseases, from cancer to autoimmune disorders. This guide has provided a technical overview to support researchers in harnessing the potential of this valuable chemical entity.

References

An In-depth Technical Guide to the Solubility and Stability of 4,6-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4,6-Diaminopyrimidine (CAS No: 2434-56-2). While specific quantitative data is limited in publicly available literature, this document aggregates qualitative information and presents detailed experimental protocols to enable researchers to determine these critical parameters. The information herein is intended to support research, development, and formulation activities involving this versatile heterocyclic compound.

Core Properties of this compound

This compound is a white to almost white crystalline powder. It is a key building block in the synthesis of various pharmaceuticals, particularly antifolate drugs used in cancer and anti-infective therapies.[1][2] Its utility also extends to agrochemicals and polymer chemistry.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆N₄[1][2]
Molecular Weight 110.12 g/mol [1][2]
CAS Number 2434-56-2[1][2]
Appearance White to almost white crystalline powder[1][2]
Melting Point 271 °C[1][2]
Purity ≥ 98% (GC)[1][2]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionReference(s)
Water High solubility[1][2]

For related compounds, such as 4-Chloro-2,6-diaminopyrimidine, solubility in water is also noted, though it is described as "sparingly soluble".[3] It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific aqueous and organic solvent systems. The following experimental protocols are provided for this purpose.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility in a drug discovery and development setting are the Kinetic (High-Throughput) Solubility Assay and the Equilibrium (Thermodynamic) Solubility Assay.

This method is rapid and well-suited for early-stage discovery to assess the solubility of a compound from a concentrated DMSO stock solution upon addition to an aqueous buffer.[4]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader with UV detection capabilities or a nephelometer

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the compound in DMSO in a separate 96-well plate.

  • Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a UV-transparent 96-well plate.

  • Aqueous Addition: Rapidly add PBS (e.g., 198 µL) to each well to achieve the final desired concentrations.

  • Mixing and Incubation: Mix the plate gently for 1-2 minutes and incubate at room temperature for 1-2 hours.[5]

  • Detection: Measure the absorbance at the compound's λmax or measure light scattering using a nephelometer. The concentration at which a significant increase in absorbance or light scattering is observed indicates the kinetic solubility limit (the "cloud point").[5]

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Create Serial Dilutions in DMSO prep_stock->prep_serial add_dmso Transfer Dilutions to 96-well Plate prep_serial->add_dmso add_pbs Add Aqueous Buffer (PBS) add_dmso->add_pbs incubate Incubate at Room Temperature add_pbs->incubate measure Measure Absorbance/ Light Scattering incubate->measure determine Determine Kinetic Solubility measure->determine

Caption: Workflow for the Kinetic Solubility Assay.

This method determines the true thermodynamic solubility of a compound, where an excess of the solid is equilibrated with a solvent over time.[4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, PBS, ethanol)

  • Sealed vials

  • Constant temperature water bath with stirring capability

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with low compound binding)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath at a defined temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Withdrawal and Filtration: Withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).

  • Calculation: The determined concentration represents the equilibrium solubility.

Stability Profile

The stability of this compound is generally described as stable under various conditions.[1][2] However, for drug development purposes, a more detailed understanding of its stability under stressed conditions is required. Information on related pyrimidine (B1678525) derivatives can provide insights. For instance, 4-Chloro-2,6-diaminopyrimidine is stable under acidic conditions but may decompose in alkaline conditions and is sensitive to light and heat.[6][7]

To rigorously assess the stability of this compound, forced degradation studies and long-term stability testing according to ICH guidelines are recommended.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a suitable column and detector (e.g., UV-Vis or PDA)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C).

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

Logical Flow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acidic Hydrolysis (HCl, Heat) start->acid base Basic Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photostability (Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradation Pathways and Products analysis->report

Caption: Logical workflow for a forced degradation study.

Summary and Recommendations

This compound is a valuable building block with high aqueous solubility and general stability. However, for its application in regulated environments such as pharmaceuticals, a more thorough and quantitative understanding of its solubility and stability profile is essential. The experimental protocols provided in this guide offer a systematic approach for researchers to generate this critical data. It is recommended to perform these studies early in the development process to inform formulation design, analytical method development, and to ensure the overall quality and reliability of the final product.

References

The Genesis of a Scaffold: Discovery and First Synthesis of 4,6-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diaminopyrimidine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules, including antifolate drugs and other therapeutic agents. Its discovery and the development of its initial synthetic routes laid the groundwork for significant advancements in medicinal chemistry. This technical guide provides a comprehensive overview of the historical context of its discovery and a detailed examination of the early synthetic methodologies. Experimental protocols for key synthesis reactions are presented, alongside a comparative analysis of these methods.

Introduction: The Dawn of Antimetabolite Theory

The discovery of this compound is intrinsically linked to the pioneering work of George H. Hitchings and his group in the 1940s.[1] Their research was founded on the burgeoning concept of antimetabolites, molecules that could interfere with the metabolic pathways of cells by mimicking essential endogenous compounds.[1] Pyrimidines, as integral components of nucleic acids, were a primary focus of this research. The synthesis and biological evaluation of numerous pyrimidine (B1678525) and purine (B94841) analogs during this period led to the identification of 2,4-diamino-5-substituted pyrimidines as potent inhibitors of folic acid utilization, a critical pathway for cell growth and division.[1] While the initial focus was on 2,4-diaminopyrimidines, the exploration of other isomeric structures like this compound was a natural progression of this systematic investigation into the structure-activity relationships of pyrimidine derivatives.

The First Synthesis: A Convergence of Chemical Logic

While a single definitive publication detailing the "first" synthesis of this compound is not readily apparent from early literature, the foundational methods for pyrimidine ring construction point towards two primary and historically significant synthetic routes. These methods, utilizing readily available starting materials, represent the most probable pathways for its initial preparation.

The two principal strategies for the first synthesis of this compound involve the condensation of a three-carbon component with a nitrogen-containing component (an amidine or its equivalent). The most logical and historically practiced approaches start from either malononitrile (B47326) or a malonic ester derivative.

Synthesis from Malononitrile and Formamidine (B1211174)

This is arguably the most direct and efficient of the early methods. The reaction involves the condensation of malononitrile with formamidine.

Synthesis_from_Malononitrile Malononitrile Malononitrile Intermediate Intermediate (not isolated) Malononitrile->Intermediate Formamidine Formamidine Formamidine->Intermediate DAP This compound Intermediate->DAP Cyclization

Caption: Synthesis of this compound from Malononitrile.

Synthesis from Diethyl Malonate and Formamide

An alternative and historically significant route involves the use of diethyl malonate and formamide, which in the presence of a strong base, can be considered a source of formamidine. This method typically proceeds through the intermediate formation of 4,6-dihydroxypyrimidine (B14393), which is then converted to 4,6-dichloropyrimidine (B16783) followed by amination.

Synthesis_from_Diethyl_Malonate DiethylMalonate Diethyl Malonate Dihydroxypyrimidine 4,6-Dihydroxypyrimidine DiethylMalonate->Dihydroxypyrimidine Formamide Formamide Formamide->Dihydroxypyrimidine NaOEt Dichloropyrimidine 4,6-Dichloropyrimidine Dihydroxypyrimidine->Dichloropyrimidine POCl3 DAP This compound Dichloropyrimidine->DAP NH3

Caption: Synthesis of this compound from Diethyl Malonate.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic transformations.

Protocol 1: Synthesis of this compound from Malononitrile

This protocol is based on the direct condensation reaction.

Materials:

Procedure:

  • A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • To this solution, formamidine acetate is added, and the mixture is stirred to form free formamidine.

  • Malononitrile, dissolved in methanol, is then added dropwise to the formamidine solution at room temperature.

  • The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and washed to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol (B145695).

Protocol 2: Synthesis of this compound from Diethyl Malonate

This multi-step synthesis proceeds via 4,6-dihydroxypyrimidine and 4,6-dichloropyrimidine intermediates.

Materials:

  • Diethyl malonate

  • Formamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, diethyl malonate is added, followed by the dropwise addition of formamide.

  • The mixture is heated at reflux for an extended period (several hours to overnight).

  • The reaction mixture is then cooled, and the precipitated sodium salt of 4,6-dihydroxypyrimidine is collected by filtration.

  • The salt is dissolved in water and acidified with hydrochloric acid to precipitate 4,6-dihydroxypyrimidine.

  • The product is filtered, washed with water, and dried.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • 4,6-Dihydroxypyrimidine is mixed with an excess of phosphorus oxychloride.

  • A catalytic amount of N,N-dimethylaniline can be added.

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated 4,6-dichloropyrimidine is collected by filtration, washed with cold water, and dried.

Materials:

  • 4,6-Dichloropyrimidine

  • Ammonia (B1221849) (aqueous or in ethanol)

  • Ethanol (if using gaseous ammonia)

Procedure:

  • 4,6-Dichloropyrimidine is dissolved or suspended in ethanol in a pressure vessel.

  • The vessel is cooled, and a saturated solution of ammonia in ethanol or concentrated aqueous ammonia is added.

  • The vessel is sealed and heated at a temperature typically ranging from 100 to 150 °C for several hours.

  • After cooling, the pressure is released, and the solvent is evaporated.

  • The residue is treated with water to dissolve ammonium (B1175870) chloride, and the insoluble this compound is collected by filtration.

  • The product can be purified by recrystallization.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic routes.

ParameterSynthesis from MalononitrileSynthesis from Diethyl Malonate
Starting Materials Malononitrile, FormamidineDiethyl Malonate, Formamide, POCl₃, NH₃
Number of Steps 13
Typical Overall Yield Good to ExcellentModerate
Key Intermediates None4,6-Dihydroxypyrimidine, 4,6-Dichloropyrimidine
Reaction Conditions Reflux in alcohol with baseMulti-step with varying conditions (reflux, high pressure)
Purity of Crude Product Generally highMay require significant purification

Logical Relationships and Workflow

The overall process from starting materials to the final product can be visualized as a workflow.

Synthesis_Workflow cluster_malononitrile Route 1: Malononitrile cluster_diethyl_malonate Route 2: Diethyl Malonate Malononitrile Malononitrile Condensation Condensation & Cyclization Malononitrile->Condensation Formamidine Formamidine Formamidine->Condensation DAP1 This compound Condensation->DAP1 DiethylMalonate Diethyl Malonate Condensation2 Condensation DiethylMalonate->Condensation2 Formamide Formamide Formamide->Condensation2 Dihydroxy 4,6-Dihydroxypyrimidine Condensation2->Dihydroxy Chlorination Chlorination Dihydroxy->Chlorination Dichloro 4,6-Dichloropyrimidine Chlorination->Dichloro Amination Amination Dichloro->Amination DAP2 This compound Amination->DAP2

Caption: Comparative workflow of the two primary synthesis routes.

Conclusion

The discovery of this compound emerged from a systematic exploration of pyrimidine chemistry driven by the antimetabolite theory. The first syntheses of this important scaffold were likely achieved through straightforward and logical condensations of readily available C3 and N-C-N synthons. The malononitrile route offers a more direct and efficient pathway, while the multi-step synthesis from diethyl malonate, although more laborious, provided a versatile approach that was common in early heterocyclic chemistry. These foundational synthetic methods have been refined over the decades but remain a testament to the enduring principles of organic synthesis and have paved the way for the development of countless important molecules in medicine and industry.

References

Spectroscopic Data of 4,6-Diaminopyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4,6-Diaminopyrimidine, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.13SingletH-2
6.50 (broad)Singlet-NH₂
5.31SingletH-5

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
162.6C-4, C-6
156.9C-2
79.9C-5

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3435 - 3339Strong, BroadN-H stretching (amino groups)
1628StrongN-H bending (amino groups)
1460StrongC=C stretching (aromatic ring)
1092MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
110100[M]⁺ (Molecular Ion)
83-[M - HCN]⁺
67-[M - NCHN₂]⁺
56-[M - 2HCN]⁺
41-[C₂H₃N]⁺

Note: Fragmentation patterns are predicted based on common fragmentation of pyrimidine (B1678525) derivatives. The molecular ion peak is the most definitive feature.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Introduce a small amount of the solid this compound sample into the mass spectrometer, typically using a direct insertion probe.

  • Ionize the sample using Electron Ionization (EI) at 70 eV.

Instrument Parameters:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 30-300.

  • Ion Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Data: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Analyze IR Data: Functional Groups IR->IR_Data MS_Data Analyze MS Data: Molecular Weight, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and protocols are essential for quality control, structural verification, and further investigation of its chemical and biological properties.

References

Methodological & Application

Synthesis of 4,6-Diaminopyrimidine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4,6-diaminopyrimidine derivatives represent a critical scaffold in medicinal chemistry. These compounds are foundational for developing targeted therapies, particularly kinase inhibitors for cancer treatment and agents against infectious diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these promising molecules.

Substituted 4,6-diaminopyrimidines are recognized for their ability to mimic the hydrogen bonding patterns of nucleobases, allowing them to interact with a wide array of biological targets.[1] Their versatility has led to the development of inhibitors for crucial cellular signaling molecules, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), Focal Adhesion Kinase (FAK), and Janus Kinase 3 (JAK3).[1][2][3][4]

Applications in Drug Discovery

The core structure of this compound allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has made them invaluable in the development of targeted therapies.

  • Oncology: A significant application lies in the development of kinase inhibitors. For instance, certain derivatives have been synthesized as Type-II inhibitors of FLT3, a clinically validated target in acute myeloid leukemia (AML).[2][5] Others have shown potent activity against FAK, a key player in cancer cell adhesion, proliferation, and migration.[3] Furthermore, novel macrocyclic derivatives have been designed as fourth-generation EGFR inhibitors to overcome clinical resistance in non-small cell lung cancer.[6]

  • Infectious Diseases: The diaminopyrimidine scaffold is also a component of antifolate drugs. By inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, these compounds can effectively block the proliferation of pathogens like Cryptosporidium parvum, a protozoan parasite that causes severe diarrheal disease.[7]

  • Inflammatory and Autoimmune Diseases: Researchers have designed this compound derivatives as selective JAK3 inhibitors, which are key mediators in the signaling pathways of immune cells.[4] This makes them attractive candidates for treating inflammatory and autoimmune disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound derivatives, including biological activity and reaction yields.

Table 1: Biological Activity of this compound Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell Line (for anti-proliferative activity)IC₅₀ (nM, cellular)Reference
13a FLT313.9 ± 6.5Variety of FLT3-driven cell linesPotent[2][5]
A12 FAK-A549 (lung cancer)130[3]
A12 FAK-MDA-MB-231 (breast cancer)94[3]
21v EGFR19del/T790M/C797S2.3Ba/F3-EGFR19del/T790M/C797S41[6]
21v EGFRL858R/T790M/C797S12.5Ba/F3-EGFRL858R/T790M/C797S52[6]
11e JAK32.1IL-2-stimulated T cellsModerate potency[4]

Table 2: Synthesis Yields of this compound Derivatives

Starting MaterialReaction TypeProductYield (%)Reference
4-amino-6-chloropyrimidine (B18116) & adamantane-containing aminePd-catalyzed aminationAdamantane-containing this compound40-60[1][8]
2,4-diamino-6-hydroxypyrimidine (B22253)Chlorination with POCl₃2,4-diamino-6-chloropyrimidine85[9]
Chalcones & guanidine (B92328) nitrateCondensation4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines-[10]
2-amino-6-methylpyrimidin-4-ol & naphthalene-2-sulfonyl chlorideSulfonylation2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate-[11][12]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 4-Amino-6-chloropyrimidine[1][8]

This protocol describes the introduction of a second amino substituent into a 4-amino-6-chloropyrimidine core using a palladium catalyst.

Materials:

  • 4-amino-6-chloropyrimidine derivative

  • Amine (4 equivalents)

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

  • Ligand (e.g., DavePhos, BINAP)

  • Sodium tert-butoxide (tBuONa)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-amino-6-chloropyrimidine derivative (1 mmol), Pd(dba)₂ (0.02 mmol, 2 mol%), and the chosen ligand (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture for 2-3 minutes.

  • Add the corresponding amine (4 mmol) and sodium tert-butoxide (1.5 mmol).

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂).

  • Filter the solution to remove inorganic salts.

  • Evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient).

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine[9]

This protocol details the chlorination of a hydroxypyrimidine to a chloropyrimidine, a key intermediate.

Materials:

  • 2,4-diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

  • Stir the mixture and heat at 97 °C for 17 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture into ice water.

  • Heat the resulting aqueous solution at 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Cool the solution and adjust the pH to 8 with a NaOH solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the 2,4-diamino-6-chloropyrimidine as a white solid.

Protocol 3: Synthesis of 2,6-Diaminopyrimidin-4-yl Sulfonate Derivatives[11][12]

This protocol describes the synthesis of sulfonate derivatives from a pyrimidinol.

Materials:

  • 2-amino-6-methylpyrimidin-4-ol

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972)

  • Naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • To a 50 mL round-bottom flask, add 2-amino-6-methylpyrimidin-4-ol (1.0 mmol, 1 equiv) and potassium carbonate (3 equiv) in acetone (10 mL).

  • Stir the mixture at ambient temperature.

  • Add the sulfonyl chloride (e.g., naphthalene-2-sulfonyl chloride, 1.3 mmol, 1.3 equiv).

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate key synthetic pathways and a general workflow for the application of this compound derivatives in drug discovery.

G cluster_0 General Synthetic Pathway for Unsymmetrical 4,6-Diaminopyrimidines start 4,6-Dichloropyrimidine monoamino 4-Amino-6-chloropyrimidine (Monoamination) start->monoamino Nucleophilic Substitution (Amine 1) diamino Unsymmetrical this compound Derivative monoamino->diamino Pd-catalyzed Buchwald-Hartwig Amination (Amine 2)

Caption: Synthetic route to unsymmetrical 4,6-diaminopyrimidines.

G cluster_1 Drug Discovery Workflow design Rational Design & Library Synthesis screening In vitro Kinase Assays (e.g., FLT3, FAK, EGFR) design->screening cell_based Cell-based Assays (Anti-proliferative Activity) screening->cell_based Active Hits lead_opt Lead Optimization (SAR Studies) cell_based->lead_opt Potent Compounds preclinical In vivo & Preclinical Studies lead_opt->preclinical

Caption: Workflow for developing this compound kinase inhibitors.

G cluster_2 Inhibition of Kinase Signaling Pathway kinase Target Kinase (e.g., FLT3, EGFR) p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase signaling Downstream Signaling (Proliferation, Survival) p_substrate->signaling inhibitor This compound Inhibitor inhibitor->kinase Binds to ATP pocket

Caption: Mechanism of action for this compound kinase inhibitors.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of dichloropyrimidines, a cornerstone of modern synthetic organic chemistry, provides a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This reaction, often referred to as the Buchwald-Hartwig amination, has become indispensable in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which are of significant interest in pharmaceutical and materials science research. The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active molecules, and the ability to selectively introduce amino functionalities is crucial for the development of new therapeutic agents.

Dichloropyrimidines possess two reactive chlorine atoms, typically at the 2- and 4-positions or 4- and 6-positions. The differential reactivity of these positions allows for regioselective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2] While traditional nucleophilic aromatic substitution (SNAr) reactions can be employed, they often suffer from low regioselectivity, leading to mixtures of isomers that are challenging to separate.[2] Palladium catalysis offers a significant advantage by enabling highly regioselective amination, often strongly favoring substitution at a single position.[1][2]

These application notes provide a comprehensive overview of the palladium-catalyzed amination of dichloropyrimidines, including detailed experimental protocols, quantitative data on reaction optimization, and visualizations of the reaction workflow and catalytic cycle.

Data Presentation

The following tables summarize quantitative data for the palladium-catalyzed amination of various dichloropyrimidines, highlighting the effects of different catalysts, ligands, bases, and substrates on reaction yield and regioselectivity.

Table 1: Optimization of Reaction Conditions for the Amination of 6-(4-Fluorophenyl)-2,4-dichloropyrimidine with Dibutylamine [2]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)C4/C2 RatioYield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)LiHMDSTHF01>99:195
2Pd(OAc)₂ (2)XPhos (4)LiHMDSTHF01>99:196
3Pd(OAc)₂ (2)dppf (2)LiHMDSTHF01>99:198
4Pd₂(dba)₃ (1)BINAP (3)NaOt-BuToluene (B28343)801295:585
5PdCl₂(PPh₃)₂ (2)-K₂CO₃Dioxane1002480:2070

Table 2: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidines with Various Amines [2]

Entry6-Aryl GroupAmineCatalyst/LigandBaseC4/C2 RatioYield (%)
14-FluorophenylDibutylaminePd(OAc)₂/dppfLiHMDS>99:198
24-FluorophenylMorpholinePd(OAc)₂/dppfLiHMDS>99:197
3PhenylDibutylaminePd(OAc)₂/dppfLiHMDS>99:196
4PhenylN-MethylanilinePd(OAc)₂/dppfLiHMDS>99:192
54-MethoxyphenylDibutylaminePd(OAc)₂/dppfLiHMDS98:294

Experimental Protocols

The following are detailed methodologies for key experiments in the palladium-catalyzed amination of dichloropyrimidines.

Protocol 1: General Procedure for the C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidines

This protocol is adapted from a procedure demonstrating high regioselectivity for the C4 position.[2]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 mmol)

  • Amine (1.1 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 mmol, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer and stir bar

  • Argon or nitrogen source

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and dppf (11.1 mg, 0.02 mmol).

  • Add the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) to the flask.

  • Add anhydrous THF (5 mL) to the flask and stir the mixture at room temperature.

  • In a separate flask, dissolve the amine (1.1 mmol) in anhydrous THF (2 mL).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the LiHMDS solution (1.1 mL, 1.1 mmol) to the cooled amine solution and stir for 10 minutes.

  • Transfer the freshly prepared lithium amide solution to the Schlenk flask containing the dichloropyrimidine and catalyst mixture via cannula or syringe.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of Dichloropyrimidines with Arylamines

This protocol provides a general method for the coupling of arylamines with dichloropyrimidines.

Materials:

  • Dichloropyrimidine (1.0 mmol)

  • Arylamine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Argon or nitrogen source

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add the dichloropyrimidine (1.0 mmol) and the arylamine (1.2 mmol) to the tube.

  • Add anhydrous toluene or dioxane (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed amination of dichloropyrimidines.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start 1. Add Pd Catalyst & Ligand to Flask reagents 2. Add Dichloropyrimidine & Solvent start->reagents combine 4. Combine Reactants reagents->combine amine_prep 3. Prepare Amine/Base Mixture amine_prep->combine react 5. Stir at Specified Temperature combine->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor quench 7. Quench Reaction monitor->quench extract 8. Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify end end purify->end Final Product

Caption: General workflow for palladium-catalyzed amination.

Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)(X)L oa->pd2 amide_formation Amide Formation pd2->amide_formation HNR'R'', Base pd2_amide Ar-Pd(II)(NR'R'')L amide_formation->pd2_amide re Reductive Elimination pd2_amide->re re->pd0 Regenerates Catalyst product Ar-NR'R'' (Product) re->product

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for the Synthesis of 4,6-Diaminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminopyrimidine analogs are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential. Notably, substituted 4,6-diaminopyrimidines have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs), and dihydrofolate reductase (DHFR), making them promising candidates for the treatment of cancers, inflammatory disorders, and infectious diseases.[1] This document provides detailed experimental protocols for the synthesis of this compound analogs, quantitative data from representative reactions, and visualizations of relevant biological pathways.

Synthetic Strategies

The synthesis of this compound analogs can be achieved through several strategic routes, primarily depending on the desired substitution pattern and the availability of starting materials. The most common approaches involve the nucleophilic substitution of dihalopyrimidines or the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines.

A prevalent and versatile method is the palladium-catalyzed amination of 4,6-dichloropyrimidine (B16783). This approach allows for the sequential and controlled introduction of different amine nucleophiles, leading to a diverse range of symmetrical and unsymmetrical this compound derivatives.[1] Another common strategy begins with the more readily available 2,4-diamino-6-hydroxypyrimidine (B22253), which is first chlorinated and then subjected to nucleophilic substitution. A classical approach involves the cyclization of dinitriles, such as malononitrile (B47326), with amidines.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs via Palladium-Catalyzed Amination of 4,6-Dichloropyrimidine

This protocol details the synthesis of N4,N6-disubstituted-4,6-diaminopyrimidines starting from 4,6-dichloropyrimidine using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4,6-Dichloropyrimidine

  • Desired primary or secondary amine (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine (B1218219) ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343) or dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (2.2 mmol), sodium tert-butoxide (2.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis from 2,4-Diamino-6-hydroxypyrimidine

This two-step protocol involves the chlorination of 2,4-diamino-6-hydroxypyrimidine followed by nucleophilic aromatic substitution.

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • In a round-bottom flask equipped with a reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[2]

  • Stir the mixture at 97 °C for 17 hours.[2]

  • Carefully add the reaction solution to ice water slowly.[2]

  • Stir the resulting solution at 90 °C for 1 hour.[2]

  • Adjust the pH of the solution to 8 with sodium hydroxide (B78521) (NaOH).[2]

  • Extract the product with ethyl acetate (3 x 150 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid (yield: 85%).[2]

Step 2: Nucleophilic Substitution

  • To a solution of 2,4-diamino-6-chloropyrimidine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add the desired amine (1.1-2.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis from Malononitrile and Guanidine (B92328)

This protocol describes a classical condensation reaction to form a 2,4,6-triaminopyrimidine, which is a key this compound analog.

Materials:

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution to generate free guanidine.

  • To this mixture, add malononitrile (1.0 equivalent).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid).

  • The product, 2,4,6-triaminopyrimidine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound analogs.

Table 1: Palladium-Catalyzed Amination of 4,6-Dichloropyrimidine

EntryAmineCatalyst System (mol%)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)Toluene1101685
2PiperidinePd(OAc)₂ (2) / BINAP (3)Dioxane1002478
3AnilinePd₂(dba)₃ (2) / DavePhos (4)Toluene1101865
4BenzylaminePdCl₂(dppf) (3)DMF1201272

Table 2: Biological Activity of Representative this compound Analogs

Compound IDTargetAssayIC₅₀ (nM)Reference
11e JAK3Kinase Assay2.1[3]
JAK1Kinase Assay>1000[3]
JAK2Kinase Assay280[3]
TYK2Kinase Assay150[3]
Cpd X C. parvum DHFREnzyme Inhibition<100[4]
Cpd Y E. coli DHFREnzyme Inhibition>1000[4]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Amination cluster_product Product and Purification 4_6_Dichloropyrimidine 4_6_Dichloropyrimidine Reaction_Vessel Reaction 4_6_Dichloropyrimidine->Reaction_Vessel Amine_1 Amine_1 Amine_1->Reaction_Vessel Amine_2 Amine_2 Amine_2->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Work-up Purification Column Chromatography Crude_Product->Purification Final_Product This compound Analog Purification->Final_Product Catalyst Pd Catalyst Ligand Base Catalyst->Reaction_Vessel

Caption: General workflow for the synthesis of this compound analogs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Analog (Inhibitor) Inhibitor->JAK Inhibition Gene_Transcription Gene_Transcription DNA->Gene_Transcription Induces Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Inhibition of the JAK-STAT signaling pathway by this compound analogs.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) DNA_Synthesis Thymidylate & Purine Synthesis (DNA Precursors) THF->DNA_Synthesis One-carbon transfer DHFR_enzyme->THF NADP NADP DHFR_enzyme->NADP NADPH NADPH NADPH->DHFR_enzyme Inhibitor This compound Analog (Inhibitor) Inhibitor->DHFR_enzyme Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound analogs.

References

Application Notes: 4,6-Diaminopyrimidine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,6-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a multitude of kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and application of this compound-based kinase inhibitors.

Therapeutic Potential

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions. The this compound scaffold has been successfully employed to develop inhibitors targeting a range of kinases, including but not limited to:

  • Troponin I-Interacting Kinase (TNNI3K): A cardiac-specific kinase implicated in heart failure.[1]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cancer cell adhesion, proliferation, and migration.[2]

  • Janus Kinase 3 (JAK3): A key player in the JAK-STAT signaling pathway, crucial for immune cell function, making it a target for autoimmune diseases.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in various cancers.[3]

  • Aurora Kinases: A family of serine/threonine kinases that are essential for cell division and are frequently overexpressed in tumors.

General Synthesis Strategy

The synthesis of this compound-based kinase inhibitors typically commences from a readily available starting material, 4,6-dichloropyrimidine. The core synthetic strategy revolves around a sequential nucleophilic aromatic substitution (SNAr) reaction. This approach allows for the introduction of various amine-containing fragments at the C4 and C6 positions of the pyrimidine (B1678525) ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Signaling Pathways and Inhibition

The following diagrams illustrate the signaling pathways of key kinase targets and the points of inhibition by this compound-based inhibitors.

TNNI3K_Signaling_Pathway Cardiac_Stress Cardiac Stress (e.g., Ischemia) TNNI3K TNNI3K Cardiac_Stress->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates ROS Reactive Oxygen Species (ROS) p38_MAPK->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces Inhibitor This compound Inhibitor (e.g., GSK854) Inhibitor->TNNI3K

TNNI3K Signaling Pathway and Inhibition.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activates Src Src FAK->Src Recruits & Activates Grb2_SOS Grb2/SOS FAK->Grb2_SOS Activates Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Src->FAK Phosphorylates Ras Ras Grb2_SOS->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inhibitor This compound Inhibitor (e.g., A12) Inhibitor->FAK JAK_STAT_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor JAK->Cytokine_Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Cell Growth) STAT_dimer->Gene_Expression Translocates & Regulates Inhibitor This compound Inhibitor (e.g., 11e) Inhibitor->JAK Synthesis_Workflow Start 4,6-Dichloropyrimidine Step1 Step 1: First S_NAr Reaction Start->Step1 Intermediate 4-Amino-6-chloropyrimidine Intermediate Step1->Intermediate Step2 Step 2: Second S_NAr Reaction Intermediate->Step2 Final_Product N4,N6-Disubstituted- This compound Step2->Final_Product

References

Application Notes and Protocols: 4,6-Diaminopyrimidine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a range of therapeutic targets. Its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases and the active sites of other enzymes has led to its incorporation into numerous clinical and preclinical candidates. This document provides detailed application notes on the use of the this compound scaffold in drug discovery, focusing on its role as a kinase inhibitor, a dihydrofolate reductase inhibitor, and its emerging applications in neurodegenerative diseases. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided.

This compound as a Kinase Inhibitor Scaffold

The this compound moiety serves as an excellent bioisostere for the purine (B94841) ring of ATP, enabling it to act as a competitive inhibitor for a wide variety of protein kinases.[1] By modifying the substituents at the 2- and 5-positions, as well as the amino groups at the 4- and 6-positions, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

Troponin I-Interacting Kinase (TNNI3K) Inhibitors

A novel series of this compound derivatives have been identified as highly potent and selective inhibitors of TNNI3K, a kinase implicated in cardiac stress and heart failure.[2][3] The optimized compound, GSK854, demonstrates excellent in vivo activity and serves as a valuable tool for investigating the role of TNNI3K in cardiovascular disease.[3]

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, migration, and survival. Several 2,4-diaminopyrimidine (B92962) derivatives have been designed as FAK inhibitors.[4] For instance, compound A12 has shown potent anticancer activity against A549 and MDA-MB-231 cell lines.[4]

Janus Kinase (JAK) Inhibitors

JAKs are critical for cytokine signaling and are validated targets for autoimmune diseases and cancer. Pyrimidine-4,6-diamine derivatives have been developed as selective JAK3 inhibitors.[5] Compound 11e, for example, exhibits excellent JAK3 inhibitory activity by interacting with a unique cysteine residue (Cys909) in the kinase domain.[5]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 2,4-diamino-5-ketopyrimidine scaffold has been utilized to develop potent and selective inhibitors of CDK1, CDK2, and CDK4.[6] Compound 39 (R547) is a representative example with excellent cellular potency against various human tumor cell lines.[6]

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy. Novel diaminopyrimidine carboxamides have been developed as potent HPK1 inhibitors.[7]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a key mediator in the innate immune response and a target for inflammatory diseases. 2,6-Diaminopyrimidin-4-one derivatives have been identified as potent and selective IRAK4 inhibitors.[1][8][9][10][11] Compound 16, for example, shows excellent kinase selectivity.[1][8]

Quantitative Data: Kinase Inhibitory Activity
CompoundTarget KinaseIC50 / Ki (nM)Cell Line(s)Cellular IC50 (nM)Reference(s)
GSK854TNNI3K< 10-8[3]
A12FAK-A549, MDA-MB-231130, 94[4]
11eJAK32.1--[5]
39 (R547)CDK11 (Ki)HCT11680[6]
CDK23 (Ki)[6]
CDK41 (Ki)[6]
16IRAK427--[1][8]
31IRAK493--[1][8]

This compound as a Dihydrofolate Reductase (DHFR) Inhibitor Scaffold

DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids.[12] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial agents.[12] Lipophilic 2,4-diaminopyrimidine derivatives have been extensively studied as DHFR inhibitors.[13][14][15][16] For instance, metoprine (B1676516) and etoprine (B1671760) are lipid-soluble compounds that can cross the blood-brain barrier.[13]

Quantitative Data: DHFR Inhibitory Activity
CompoundOrganism/Enzyme SourceIC50 (µM)Reference(s)
TrimetrexateCryptosporidium parvum DHFR< 0.3[14]
Multiple dicyclic and tricyclic diaminopyrimidinesCryptosporidium parvum DHFR< 0.3 - < 1.0[14]
6-alkyl-2,4-diaminopyrimidine derivativesBacillus anthracis, Staphylococcus aureusMIC: 0.125–8 µg/mL[15][16]

This compound in Neurodegenerative Diseases

Recent studies have explored the potential of this compound derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.

Beta-Secretase 1 (BACE1) Inhibitors

A series of novel aminopyrimidine and diaminopyrimidine derivatives have been designed to inhibit BACE1, a key enzyme in the production of amyloid-beta peptides.[17] The optimized compound 13g showed a significant improvement in potency compared to the initial lead compound.[17]

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibitors

4,6-Diphenylpyrimidine derivatives have been synthesized as dual inhibitors of MAO-A and AChE, both of which are important targets in Alzheimer's disease.[18] Compounds VB1 and VB8 were identified as potent inhibitors of these enzymes.[18]

Quantitative Data: Neurodegenerative Disease-Related Enzyme Inhibition
CompoundTarget EnzymeIC50 (nM)Reference(s)
13gBACE11400[17]
VB1MAO-A18.34[18]
AChE30.46[18]
BuChE666[18]
VB8MAO-A1010[18]
AChE9.54[18]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted 4,6-diaminopyrimidines involves the nucleophilic substitution of 4,6-dichloropyrimidine (B16783) with amines.

General Protocol for Synthesis of Symmetrically Substituted 4,6-Diaminopyrimidines:

  • To a solution of 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., DMF, ethanol), add the desired amine (2.2 equivalents) and a base (e.g., K₂CO₃, Et₃N; 2.5 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

Note: For unsymmetrical 4,6-diaminopyrimidines, a stepwise substitution or palladium-catalyzed amination can be employed.

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Mono-aminated intermediate Mono-aminated intermediate 4,6-Dichloropyrimidine->Mono-aminated intermediate Amine 1, Base Symmetrical this compound Symmetrical this compound 4,6-Dichloropyrimidine->Symmetrical this compound Amine (2 eq.), Base Unsymmetrical this compound Unsymmetrical this compound Mono-aminated intermediate->Unsymmetrical this compound Amine 2, Pd catalyst

Caption: General synthetic routes to 4,6-diaminopyrimidines.

Biological Assays

This protocol describes a general luminescence-based kinase assay to determine the IC50 values of this compound derivatives.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a solution of the target kinase in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the kinase solution to each well.

    • Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at 30 °C for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP using a commercial kit (e.g., ADP-Glo™).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay Plate cluster_2 Detection cluster_3 Analysis Serial Dilutions of Inhibitor Serial Dilutions of Inhibitor Add Inhibitor Add Inhibitor Serial Dilutions of Inhibitor->Add Inhibitor Kinase Solution Kinase Solution Add Kinase Add Kinase Kinase Solution->Add Kinase Substrate/ATP Mix Substrate/ATP Mix Add Substrate/ATP Add Substrate/ATP Substrate/ATP Mix->Add Substrate/ATP Add Inhibitor->Add Kinase Pre-incubation Pre-incubation Add Kinase->Pre-incubation Pre-incubation->Add Substrate/ATP Incubation (30°C) Incubation (30°C) Add Substrate/ATP->Incubation (30°C) Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubation (30°C)->Stop Reaction & Add Detection Reagent Measure Luminescence Measure Luminescence Stop Reaction & Add Detection Reagent->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of DHFR enzyme, DHF, and NADPH in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well UV-transparent plate.

    • Add the DHFR enzyme solution to each well.

    • Add the NADPH solution to each well.

    • Pre-incubate at room temperature for a short period.

    • Initiate the reaction by adding the DHF solution.

    • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value as described for the kinase assay.

This colorimetric assay assesses the effect of this compound derivatives on the proliferation of cancer cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compounds.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value.

G Seed Cells Seed Cells Compound Treatment (72h) Compound Treatment (72h) Seed Cells->Compound Treatment (72h) Add MTT Reagent (4h) Add MTT Reagent (4h) Compound Treatment (72h)->Add MTT Reagent (4h) Solubilize Formazan Solubilize Formazan Add MTT Reagent (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability & IC50 Calculate % Viability & IC50 Measure Absorbance->Calculate % Viability & IC50

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Diagrams

FAK Signaling Pathway

G cluster_0 Extracellular Matrix cluster_1 Intracellular Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) recruits Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Phosphorylation Akt Akt PI3K->Akt Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Akt->Cell Proliferation, Survival, Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Migration This compound FAK Inhibitor This compound FAK Inhibitor This compound FAK Inhibitor->FAK Inhibits

Caption: Simplified FAK signaling pathway and the point of inhibition.

JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Intracellular Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binding JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound JAK Inhibitor This compound JAK Inhibitor This compound JAK Inhibitor->JAK Inhibits

Caption: Overview of the JAK-STAT signaling pathway.

References

Application of 4,6-Diaminopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4,6-diaminopyrimidine and its derivatives as key building blocks in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides. Detailed experimental protocols for the synthesis of key intermediates and final products are provided, along with a summary of their biological activities and modes of action.

Application Note 1: Synthesis of Sulfonylurea Herbicides

The this compound scaffold is a crucial component in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2] A key intermediate in the synthesis of many sulfonylurea herbicides is 2-amino-4,6-dimethoxypyrimidine (B117758), which can be prepared from precursors derived from this compound chemistry.

Logical Workflow: Synthesis of Sulfonylurea Herbicides

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine (B16511) 2-Amino-4,6-dihydroxypyrimidine 4,6-Dihydroxypyrimidine->2-Amino-4,6-dihydroxypyrimidine Amination 2-Amino-4,6-dichloropyrimidine (B145751) 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dichloropyrimidine Chlorination 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dichloropyrimidine->2-Amino-4,6-dimethoxypyrimidine Methoxylation Sulfonylurea_Herbicide Sulfonylurea_Herbicide 2-Amino-4,6-dimethoxypyrimidine->Sulfonylurea_Herbicide Coupling Reaction Substituted_Sulfonyl_Isocyanate Substituted_Sulfonyl_Isocyanate Substituted_Sulfonyl_Isocyanate->Sulfonylurea_Herbicide

Caption: Synthetic workflow for sulfonylurea herbicides.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine from 2-Amino-4,6-dihydroxypyrimidine [3][4]

This protocol describes the chlorination of 2-amino-4,6-dihydroxypyrimidine to produce the key intermediate 2-amino-4,6-dichloropyrimidine.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or Triethylamine (B128534)

  • Ice

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in an excess of phosphorus oxychloride (3.0-5.0 eq).

  • Slowly add N,N-dimethylaniline or triethylamine (1.7-2.5 eq) to the suspension while stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonia (B1221849) water) to a pH of 6-7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4,6-dichloropyrimidine.

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine from 2-Amino-4,6-dichloropyrimidine [1][5]

This protocol details the nucleophilic substitution of the chlorine atoms with methoxy (B1213986) groups.

Materials:

Procedure:

  • Prepare a solution of sodium methoxide in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2-amino-4,6-dichloropyrimidine (1.0 eq) to the sodium methoxide solution.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Suspend the resulting solid in water and stir to dissolve inorganic salts.

  • Collect the solid product, 2-amino-4,6-dimethoxypyrimidine, by filtration, wash with water, and dry.

Protocol 3: Synthesis of a Sulfonylurea Herbicide [6][7]

This protocol outlines the final coupling step to produce a sulfonylurea herbicide.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Substituted sulfonyl isocyanate

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Pyridine (B92270) (optional, as catalyst)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in an anhydrous aprotic solvent.

  • Add the substituted sulfonyl isocyanate (1.0-1.2 eq) dissolved in the same solvent dropwise to the pyrimidine (B1678525) solution at room temperature with constant stirring. A catalytic amount of pyridine can be added.

  • Allow the reaction to proceed at room temperature for a few hours until completion, as monitored by TLC.

  • The resulting precipitate, the sulfonylurea herbicide, is collected by filtration, washed with a small amount of cold solvent, and dried.

Quantitative Data
Reaction StepStarting MaterialProductReagentsConditionsYield (%)Reference
Chlorination2-Amino-4,6-dihydroxypyrimidine2-Amino-4,6-dichloropyrimidinePOCl₃, N,N-dimethylanilineReflux, 8h73-85[3][4]
Methoxylation2-Amino-4,6-dichloropyrimidine2-Amino-4,6-dimethoxypyrimidineNaOMe, MeOHReflux57-96[5]
Coupling2-Amino-4,6-dimethoxypyrimidineSulfonylurea HerbicideSubstituted sulfonyl isocyanateAcetonitrile, RT89-99[6][7]
Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[8] This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[9] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[2]

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein_Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant_Growth Protein_Synthesis->Plant_Growth G Aniline Aniline Aniline_Guanidine_Carbonate Aniline_Guanidine_Carbonate Aniline->Aniline_Guanidine_Carbonate Addition & Salification Cyanamide Cyanamide Cyanamide->Aniline_Guanidine_Carbonate Pyrimethanil Pyrimethanil Aniline_Guanidine_Carbonate->Pyrimethanil Cyclization Acetylacetone Acetylacetone Acetylacetone->Pyrimethanil G Precursors Precursors Methionine_Biosynthesis Methionine_Biosynthesis Precursors->Methionine_Biosynthesis Methionine Methionine Methionine_Biosynthesis->Methionine Anilinopyrimidine Anilinopyrimidine Fungicide Anilinopyrimidine->Methionine_Biosynthesis Inhibition Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis Fungal_Growth Fungal_Growth Protein_Synthesis->Fungal_Growth G Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Diaminopyrimidine Diaminopyrimidine Inhibitor Diaminopyrimidine->DHFR Competitive Inhibition One_Carbon_Metabolism One-Carbon Metabolism Tetrahydrofolate->One_Carbon_Metabolism Purine_Synthesis Purine_Synthesis One_Carbon_Metabolism->Purine_Synthesis Thymidylate_Synthesis Thymidylate_Synthesis One_Carbon_Metabolism->Thymidylate_Synthesis DNA_Synthesis DNA_Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Growth Cell_Growth DNA_Synthesis->Cell_Growth

References

Application Notes and Protocols: The Role of Diaminopyrimidines in Antifolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antifolates are a class of chemotherapeutic agents that act as antimetabolites of folic acid. By mimicking the structure of folate, they competitively inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate (THF).[1] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, making it vital for DNA synthesis and cell proliferation.[1] Consequently, DHFR inhibitors can halt the growth of rapidly dividing cells, such as cancer cells and bacteria.

The diaminopyrimidine scaffold is a cornerstone in the molecular architecture of a vast number of DHFR inhibitors. While various isomers exist, the 2,4-diaminopyrimidine (B92962) moiety is particularly prevalent in clinically significant drugs like Methotrexate and Trimethoprim. This document details the role of diaminopyrimidine precursors in the synthesis of key antifolates, providing experimental protocols and quantitative data for researchers in drug discovery and development.

Core Concept: The Folate Synthesis Pathway and DHFR Inhibition

Antifolates exert their therapeutic effect by disrupting the folate metabolic pathway. The enzyme Dihydrofolate Reductase (DHFR) is the primary target. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical one-carbon carrier for nucleotide biosynthesis. Diaminopyrimidine-based antifolates, due to their structural similarity to the pteridine (B1203161) ring of DHF, bind to the active site of DHFR with high affinity, preventing the synthesis of THF and subsequently arresting DNA synthesis and cell division.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis (DNA) THF->Nucleotides 1-C Transfer DHFR_Enzyme->THF NADP NADP+ DHFR_Enzyme->NADP Antifolates Antifolates (e.g., Methotrexate, Trimethoprim) Antifolates->DHFR_Enzyme Inhibition NADPH NADPH NADPH->DHFR_Enzyme Cofactor Methotrexate_Synthesis cluster_start Starting Materials cluster_steps Synthesis Steps cluster_products Intermediates & Final Product A 2,4,5,6-Tetraaminopyrimidine Hydrochloride Step1 Step 1: Pteridine Ring Formation (Cyclization Reaction) A->Step1 B Dihydroxyacetone B->Step1 C p-(N-methyl)aminobenzoyl -L-glutamic acid Step3 Step 3: Coupling Reaction (Alkylation) C->Step3 Int1 2,4-Diamino-6-hydroxymethylpteridine Step1->Int1 Step2 Step 2: Halogenation (Hydroxymethyl to Bromomethyl) Int2 2,4-Diamino-6-bromomethylpteridine Step2->Int2 Int3 Methotrexate Ester Step3->Int3 Step4 Step 4: Hydrolysis Final Methotrexate Step4->Final Int1->Step2 Int2->Step3 Int3->Step4 Trimethoprim_Synthesis cluster_start Starting Materials cluster_steps Synthesis Steps cluster_products Intermediate & Final Product A 3,4,5-Trimethoxybenzaldehyde Step1 Step 1: Condensation Reaction A->Step1 B 3-Anilinopropionitrile (or 3-Ethoxypropionitrile) B->Step1 C Guanidine Step2 Step 2: Cyclization Reaction C->Step2 Int1 Benzylidene Intermediate Step1->Int1 Final Trimethoprim Step2->Final Int1->Step2

References

Application Notes and Protocols: 4,6-Diaminopyrimidine in the Study of Non-Canonical Base Pairing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Non-canonical base pairing plays a crucial role in the structural and functional diversity of nucleic acids, influencing everything from DNA replication and repair to the catalytic activity of ribozymes. The study of these alternative hydrogen bonding interactions often relies on the incorporation of modified nucleobases that can act as probes or introduce novel pairing specificities. 4,6-Diaminopyrimidine (DAP) is a synthetic nucleobase analogue that presents a unique hydrogen bonding face, distinct from the canonical Watson-Crick edges of natural purines and pyrimidines. Its symmetrical arrangement of amino groups allows for the formation of various non-canonical base pairs, making it a valuable tool for investigating the principles of molecular recognition within the DNA and RNA duplexes.

These application notes provide a comprehensive overview of the use of this compound in the study of non-canonical base pairing, including detailed protocols for its incorporation into oligonucleotides and subsequent biophysical and structural characterization.

Section 1: Synthesis and Incorporation of this compound

The first step in studying the effects of this compound on nucleic acid structure and function is its chemical synthesis into a form that can be incorporated into oligonucleotides using standard solid-phase synthesis. This involves the preparation of the this compound deoxynucleoside phosphoramidite (B1245037).

Experimental Protocol: Synthesis of this compound Deoxyriboside Phosphoramidite

This protocol outlines a plausible synthetic route for the this compound deoxyriboside phosphoramidite, based on established nucleoside synthesis and phosphoramidite chemistry.

1. Synthesis of this compound Deoxyriboside:

  • Starting Material: A suitable protected deoxyribose donor (e.g., Hoffer's chlorosugar) and silylated this compound.

  • Glycosylation: Perform a Vorbrüggen glycosylation by reacting the silylated this compound with the protected deoxyribose donor in the presence of a Lewis acid catalyst (e.g., TMSOTf) in an anhydrous solvent (e.g., acetonitrile).

  • Deprotection: Remove the protecting groups from the sugar moiety to yield the this compound deoxyriboside.

2. Protection of the 5'-Hydroxyl Group:

  • React the this compound deoxyriboside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to selectively protect the 5'-hydroxyl group.

3. Phosphitylation of the 3'-Hydroxyl Group:

  • React the 5'-O-DMT-protected this compound deoxyriboside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane) to yield the final phosphoramidite product.

  • Purify the product by silica (B1680970) gel chromatography.

Experimental Protocol: Incorporation of this compound into Oligonucleotides

This protocol describes the incorporation of the synthesized this compound phosphoramidite into DNA or RNA sequences using an automated solid-phase synthesizer.

1. Reagents and Materials:

  • This compound deoxyriboside phosphoramidite dissolved in anhydrous acetonitrile.

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U).

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard reagents for oligonucleotide synthesis: activator (e.g., tetrazole or DCI), capping solution, oxidizing solution, and deblocking solution (trichloroacetic acid in dichloromethane).

2. Automated Synthesis Cycle:

  • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain on the solid support.

  • Coupling: Activation of the this compound phosphoramidite with the activator and subsequent coupling to the free 5'-hydroxyl group of the growing chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Repeat the cycle for each subsequent nucleotide in the desired sequence.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove all protecting groups using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Purify the crude oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Verify the identity and purity of the final product by mass spectrometry.

Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Chain Elongation Oxidation Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Synthesis Complete Start CPG Support Start->Deblocking Phosphoramidite This compound Phosphoramidite Phosphoramidite->Coupling Purification HPLC/PAGE Purification Cleavage->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: Workflow for the incorporation of this compound into oligonucleotides.

Section 2: Biophysical Characterization of this compound-Containing Duplexes

Once the modified oligonucleotides have been synthesized and purified, their biophysical properties can be characterized to understand the impact of the this compound substitution on duplex stability and structure.

Experimental Protocol: Thermal Melting Analysis (UV-Vis Spectroscopy)

This protocol details the determination of the melting temperature (Tm) of DNA or RNA duplexes containing this compound.

1. Sample Preparation:

  • Anneal the oligonucleotide containing this compound with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Prepare a series of dilutions to determine the concentration dependence of the melting temperature.

2. UV-Vis Spectrophotometry:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance at 260 nm as a function of temperature, increasing the temperature at a controlled rate (e.g., 0.5 °C/min).

  • Record the absorbance from a low temperature (e.g., 20 °C) to a high temperature where the duplex is fully denatured (e.g., 90 °C).

3. Data Analysis:

  • Plot the absorbance versus temperature to obtain a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the maximum of the first derivative of the melting curve.

  • From the concentration dependence of the Tm, thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated using a van't Hoff analysis.

Data Presentation: Thermodynamic Parameters

Due to the limited availability of experimental data for this compound, the following table presents illustrative thermodynamic data based on studies of the isomeric 2,6-diaminopurine (B158960) (D) paired with thymine (B56734) (T), which provides a reasonable approximation of the expected stabilizing effect of an additional hydrogen bond compared to a standard A:T pair.

Duplex Sequence (5'-3')Partner BaseTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
GCA CGA GTC AGCT55.2-65.8-180.4-10.1
GCA CGD GTC AGCT58.9-70.1-191.2-11.5
GCA CGA GTC AGCC48.1-55.3-155.7-7.2
GCA CGD GTC AGCC50.5-58.9-165.3-7.9

Note: The data presented for the duplex containing 'D' (2,6-diaminopurine) is illustrative and serves as a proxy for the expected behavior of this compound.

Section 3: Structural Analysis of this compound-Containing Duplexes

To gain detailed insights into the structural consequences of incorporating this compound, high-resolution structural techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general workflow for the structural analysis of a this compound-containing DNA duplex by NMR.

1. Sample Preparation:

  • Prepare a highly concentrated and pure sample of the annealed duplex (typically ~1 mM) in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O for imino proton observation, or 100% D₂O for non-exchangeable protons).

2. NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H NMR: To observe the imino protons involved in hydrogen bonding.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for sequential assignment and structure calculation.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify through-bond connectivities within each sugar spin system.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled samples are available, this experiment can directly probe the hydrogen bonding environment of the amino groups of this compound.

3. Data Analysis and Structure Calculation:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances using the sequential assignment methodology.

  • Derive distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Use molecular dynamics and simulated annealing protocols with software like XPLOR-NIH or AMBER to calculate a family of structures consistent with the experimental restraints.

NMR_Workflow Sample_Prep NMR Sample Preparation (~1 mM Duplex) Data_Acquisition 2D NMR Data Acquisition (NOESY, TOCSY, HSQC) Sample_Prep->Data_Acquisition Data_Processing Spectral Processing & Resonance Assignment Data_Acquisition->Data_Processing Restraint_Generation Generate Distance & Angle Restraints Data_Processing->Restraint_Generation Structure_Calculation Structure Calculation (Molecular Dynamics) Restraint_Generation->Structure_Calculation Structure_Ensemble Ensemble of NMR Structures Structure_Calculation->Structure_Ensemble

Caption: Workflow for NMR structure determination of a modified DNA duplex.

Experimental Protocol: X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of an oligonucleotide containing this compound.

1. Crystallization Screening:

  • Prepare a highly pure and concentrated solution of the oligonucleotide duplex.

  • Use sparse matrix screening kits to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

  • Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) methods.

2. Crystal Optimization and Growth:

  • Optimize the initial hit conditions by systematically varying the concentrations of the components to grow larger, single crystals suitable for diffraction.

3. Data Collection:

  • Cryo-protect the crystal and mount it on a goniometer.

  • Collect X-ray diffraction data at a synchrotron source.

4. Structure Determination and Refinement:

  • Process the diffraction data to obtain reflection intensities.

  • Solve the phase problem using molecular replacement with a canonical DNA or RNA model, or by using heavy-atom derivatization.

  • Build the atomic model of the oligonucleotide into the electron density map and refine the structure using crystallographic software (e.g., PHENIX, CCP4).

Crystallography_Pathway cluster_logic Logical Flow of Structure Determination Crystallization Crystallization Screening & Optimization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Phase_Determination Phase Problem Solution (Molecular Replacement) Data_Collection->Phase_Determination Model_Building Model Building & Refinement Phase_Determination->Model_Building Final_Structure High-Resolution Crystal Structure Model_Building->Final_Structure

Caption: Logical pathway for X-ray crystal structure determination.

Section 4: Probing Functional Aspects with Fluorescence Spectroscopy

This compound itself is not intrinsically fluorescent. However, its influence on the local environment can be probed by incorporating fluorescent base analogues nearby, or the this compound scaffold can be chemically modified to create a fluorescent derivative.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes how to assess the impact of a this compound-containing non-canonical pair on the local duplex environment using a nearby fluorescent reporter base like 2-aminopurine (B61359) (2-AP).

1. Oligonucleotide Design and Synthesis:

  • Synthesize two oligonucleotides: one containing this compound and a complementary strand with a fluorescent base analogue (e.g., 2-AP) at a position adjacent to or opposite the modification site.

  • Synthesize a control duplex with a canonical base pair in place of the this compound pair.

2. Fluorescence Measurements:

  • Anneal the duplexes as described for thermal melting.

  • Measure the fluorescence emission spectra and quantum yields of the 2-AP in both the modified and control duplexes.

  • Perform fluorescence melting experiments by monitoring the fluorescence intensity as a function of temperature. Changes in fluorescence can provide information about the stability of the local environment.

  • Measure fluorescence anisotropy to probe the motional freedom of the reporter base, which can be affected by the structure of the non-canonical pair.

Data Presentation: Illustrative Fluorescence Data
Duplex ContextReporter BaseRelative Quantum YieldFluorescence Lifetime (ns)
A:T pair (Control)2-AP1.05.2
4,6-DAP:T pair2-AP0.854.8
4,6-DAP:C pair2-AP0.704.1

Note: This data is hypothetical and illustrates how the formation of a non-canonical pair involving this compound (DAP) could lead to increased quenching (lower quantum yield and lifetime) of a nearby fluorescent reporter due to altered base stacking and dynamics.

Application Notes and Protocols for the Analytical Characterization of 4,6-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,6-Diaminopyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules. Its proper identification, purity assessment, and structural elucidation are critical for ensuring the quality, safety, and efficacy of final products. This document provides a comprehensive overview of the key analytical techniques for the characterization of this compound, complete with detailed experimental protocols and expected data.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically employed, providing excellent separation of the polar parent compound from less polar impurities. The selection of a suitable C18 column with good retention for polar compounds is crucial. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired resolution and retention time. For mass spectrometry compatibility, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid.

Quantitative Data Summary

ParameterValue/ConditionReference
Purity Specification≥ 97.5%[1][2]
Column (Recommended)Hydrophilic C18 (e.g., YMC-Pack ODS-AQ, Newcrom R1)[3][4]
Mobile Phase ExampleAcetonitrile and Water (with formic acid for MS compatibility)[3]
DetectionUV (e.g., 210 nm or 254 nm)[4]

Experimental Protocol: Purity Assessment by RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable diluent (e.g., a 1:1 v/v mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.[4]

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Column: A hydrophilic C18 column (e.g., 150 x 4.6 mm, 3 µm).[4]

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Elution: Isocratic or gradient elution can be used. A starting point for an isocratic method is 95:5 (A:B).

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30-45 °C.[4]

    • Detection Wavelength: 254 nm (or optimized based on UV-Vis spectrum).

    • Injection Volume: 5-10 µL.[4]

  • Data Analysis:

    • Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

    • Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.

    • Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity analysis of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the amino protons and the pyrimidine (B1678525) ring protons. The chemical shifts are highly dependent on the solvent used; deuterated DMSO is often a good choice due to its ability to dissolve the compound and resolve N-H protons.

Quantitative Data Summary (Predicted in DMSO-d₆)

NucleusAtom PositionExpected Chemical Shift (δ) ppmMultiplicity
¹HC2-H~8.0-8.2Singlet
¹HC5-H~5.5-5.7Singlet
¹HNH₂~6.0-6.5Broad Singlet
¹³CC2~155-160CH
¹³CC4, C6~160-165C
¹³CC5~80-85CH

Note: These are predicted values based on related structures. Actual shifts may vary.[5][6][7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]

    • Place the sample in a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5]

    • Cap the tube and gently agitate or vortex until the sample is fully dissolved. A gentle warming may be required.

  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peak shapes.

    • Tune the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a single-pulse experiment.

    • Use appropriate parameters, including a 30° or 45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Use a sufficient relaxation delay to ensure quantitative accuracy if needed.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Lock, Tune, Shim) dissolve->setup acquire Acquire Spectrum (¹H or ¹³C) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to Solvent Peak process->reference analyze Analyze Spectrum (Shifts, Integrals) reference->analyze

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum will be characterized by strong N-H stretching vibrations from the primary amino groups, as well as C=N and C=C stretching vibrations characteristic of the pyrimidine ring. The absence of other characteristic bands (e.g., C=O, O-H) can confirm the purity and identity of the compound.

Quantitative Data Summary (Expected Vibrational Frequencies)

Wavenumber (cm⁻¹)Vibration ModeIntensityReference
3450 - 3300N-H Asymmetric & Symmetric StretchStrong[8][9]
1650 - 1580N-H Scissoring (Bending)Medium-Strong[9]
1580 - 1450C=N and C=C Ring StretchingStrong[9]
1420 - 1380C-N StretchingMedium[8]
Below 900Ring Bending ModesMedium-Weak[8]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation:

    • Place a small amount of the dry, powdered this compound sample directly onto the ATR crystal. No further preparation is typically needed.

    • Ensure the sample completely covers the crystal surface for optimal signal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

    • The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum (e.g., ATR correction, baseline correction if necessary).

    • Identify the characteristic absorption bands and compare them to the expected frequencies for this compound's functional groups.

Experimental Workflow: FTIR-ATR Analysis

FTIR_Workflow sample Place Sample on ATR Crystal acquire Acquire Sample Spectrum sample->acquire background Acquire Background Spectrum background->sample analyze Analyze Functional Group Peaks acquire->analyze

Caption: Workflow for functional group analysis by FTIR-ATR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is useful for the quantitative analysis of this compound and for providing information about its electronic structure. Pyrimidine and its derivatives exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions within the aromatic ring system. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and pH. This technique forms the basis for concentration determination using the Beer-Lambert law and is often used for detection in HPLC.

Quantitative Data Summary

Solventλ_max (nm)CommentsReference
Ethanol/Water~230 - 280Expected range for diaminopyrimidines.[10][11][12]

Note: The exact λ_max should be determined experimentally.

Experimental Protocol: UV-Vis Spectrum and Quantitation

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Prepare a "blank" sample containing only the solvent.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the blank solution and place it in the reference beam path. Use the same cuvette for all sample measurements or a matched pair.

    • Calibrate the instrument by running a baseline correction with the blank solution in both the sample and reference holders.

  • Data Acquisition (Spectrum):

    • Use a dilute solution (e.g., 10 µg/mL) to scan across a wavelength range (e.g., 200-400 nm) to determine the λ_max.

  • Data Acquisition (Quantitation):

    • Set the spectrophotometer to read the absorbance at the determined λ_max.

    • Measure the absorbance of each standard dilution, starting from the least concentrated. Rinse the cuvette with the next sample before filling.

    • Measure the absorbance of the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Logical Relationship: Beer-Lambert Law

Beer_Lambert_Law A Absorbance (A) relation A = εcl epsilon Molar Absorptivity (ε) c Concentration (c) l Path Length (l)

Caption: The Beer-Lambert Law, the principle behind UV-Vis quantitation.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₄H₆N₄). Fragmentation patterns, which can be studied using tandem MS (MS/MS), provide further structural information.

Quantitative Data Summary

ParameterExpected ValueIon
Molecular Weight110.12 g/mol -
Exact Mass (Monoisotopic)110.059246-
[M+H]⁺ (ESI-MS)m/z 111.0665C₄H₇N₄⁺

Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50 v/v).

    • A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode.

  • Instrument Setup:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an LC system.

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize key ESI source parameters, such as capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over an appropriate m/z range (e.g., m/z 50-300).

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).

    • For structural analysis, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 111.1) as the precursor and applying collision energy to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ in the full scan spectrum.

    • For HRMS data, use the measured accurate mass to confirm the elemental formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Experimental Workflow: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Prepare Dilute Solution (1-10 µg/mL) infuse Infuse into ESI Source prep->infuse ionize Ionization infuse->ionize analyze Mass Analysis (TOF, Orbitrap) ionize->analyze detect Detection analyze->detect mw Confirm Molecular Weight detect->mw formula Confirm Elemental Formula (HRMS) mw->formula

Caption: Workflow for molecular weight confirmation by ESI-MS.

Thermal Analysis (DSC/TGA)

Application Note: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties of this compound, such as its melting point, thermal stability, and decomposition profile. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point and enthalpy of fusion.[13][14] TGA measures the change in mass of a sample as it is heated, which is useful for assessing thermal stability and identifying the presence of volatile components like water or residual solvents.

Quantitative Data Summary

TechniqueParameterValue/ConditionReference
DSCMelting Point (Tₘ)271.0 °C[1]
TGADecomposition ProfileTo be determined experimentally-

Experimental Protocol: DSC and TGA

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into an appropriate sample pan (typically aluminum for DSC and platinum or ceramic for TGA).

    • For DSC, hermetically seal the pan to prevent sublimation before melting. For TGA, a lid with a pinhole may be used to allow volatiles to escape.

    • Prepare an empty, sealed pan to be used as a reference for DSC.

  • Instrument Setup (DSC):

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) through the expected melting range (e.g., from 25 °C to 300 °C).[13]

  • Instrument Setup (TGA):

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen).

    • Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • DSC: Analyze the resulting thermogram. The melting point is typically taken as the onset or peak of the endothermic event. The area under the peak corresponds to the enthalpy of fusion.

    • TGA: Analyze the TGA curve (mass vs. temperature). Determine the onset temperature of decomposition and the mass loss at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Experimental Workflow: Thermal Analysis

Thermal_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh Sample (2-5 mg) into Pan seal Seal Pan (DSC) or Use Vented Lid (TGA) weigh->seal load Load Sample & Reference into Instrument seal->load heat Heat at Constant Rate under N₂ Purge load->heat dsc Determine Melting Point & ΔH (DSC) heat->dsc tga Determine Decomposition Temp (TGA) heat->tga data_out Thermal Properties

Caption: Workflow for determining thermal properties by DSC and TGA.

References

Application Notes and Protocols: 4,6-Diaminopyrimidine in the Formulation of Dyes and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4,6-diaminopyrimidine and its derivatives in the synthesis of azo dyes and high-performance polymers such as polyamides. The provided methodologies and data are intended to serve as a comprehensive resource for researchers in materials science and organic synthesis.

Application in Azo Dye Synthesis

This compound serves as a versatile coupling component in the synthesis of heterocyclic azo dyes. The presence of two amino groups on the pyrimidine (B1678525) ring enhances the electron density, facilitating the electrophilic substitution reaction with diazonium salts. The resulting dyes often exhibit interesting solvatochromic and pH-sensitive properties.

The following table summarizes the visible absorption maxima (λmax) of various azo dyes synthesized from pyrimidine derivatives in different solvents. This data is crucial for understanding the color properties and potential applications of these dyes.

Dye Structure (Coupling Component: 6-aminopyrimidine-2,4(1H,3H)-dione)Solventλmax (nm)Reference
5-(p-Tolylazo)-6-aminouracilDMSO397, 422 (shoulder)[1]
DMF378[1]
Acetonitrile (B52724)378[1]
Ethanol (B145695)376[1]
Acetic Acid392[1]
Chloroform380[1]
5-(4-Nitrophenylazo)-6-aminouracilDMSO476[1]
DMF468[1]
Acetonitrile462[1]
Ethanol398[1]
Acetic Acid470[1]
Chloroform460[1]
3-[(E)-(4,6-dihydroxypyrimidin-5-yl)diazenyl]-4-methylbenzoic acidNot Specified487[2]
2-amino-5-[(E)-(4,6-dihydroxypyrimidin-5-yl)diazenyl]-4-methylbenzoic acidNot Specified499[2]

This protocol details the synthesis of azo dyes by coupling a diazotized aromatic amine with a pyrimidine derivative.[1][3]

Materials:

  • Aromatic amine (e.g., p-toluidine)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • This compound or a related derivative (e.g., 6-aminopyrimidine-2,4(1H,3H)-dione)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Acetonitrile

  • Glacial acetic acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

Step 1: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine (0.01 mol) in 5 mL of 2.0 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.69 g, 0.01 mol in 4 mL of water) dropwise to the amine solution. Maintain the temperature between 0-5 °C.

  • Continue stirring for 30 minutes at the same temperature to ensure the complete formation of the diazonium salt solution.

Step 2: Coupling Reaction

  • Dissolve the pyrimidine derivative (0.01 mol) in a suitable solvent. For 6-aminopyrimidine-2,4(1H,3H)-dione, a mixture of hot glacial acetic acid (25 mL), acetonitrile (10 mL), and ethanol (15 mL) can be used.[1]

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the pyrimidine solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 7 and 8 by the simultaneous addition of a sodium carbonate solution.

  • Continue stirring the mixture for 2 hours at 0-5 °C.

Step 3: Isolation and Purification

  • Collect the precipitated solid dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with cold ethanol to remove unreacted starting materials and salts.

  • Dry the purified dye in air. Recrystallization from a suitable solvent (e.g., a DMF-water mixture) can be performed for further purification.[1]

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification AromaticAmine Aromatic Amine HCl_NaNO2 HCl, NaNO₂ 0-5 °C AromaticAmine->HCl_NaNO2 Reacts with DiazoniumSalt Diazonium Salt HCl_NaNO2->DiazoniumSalt Forms CouplingReaction Coupling (pH 7-8, 0-5 °C) DiazoniumSalt->CouplingReaction Pyrimidine This compound Derivative Pyrimidine->CouplingReaction CrudeDye Crude Azo Dye CouplingReaction->CrudeDye Filtration Filtration & Washing CrudeDye->Filtration Drying Drying Filtration->Drying PureDye Pure Azo Dye Drying->PureDye

Caption: Workflow for the synthesis of azo dyes using a pyrimidine derivative.

Application in Polymer Formulation

This compound can be utilized as a diamine monomer in the synthesis of polyamides through polycondensation with dicarboxylic acid chlorides. The rigid pyrimidine ring in the polymer backbone can impart high thermal stability and specific mechanical properties to the resulting material.

The following table presents thermal and mechanical properties of polyamides and polyimides containing pyrimidine or structurally related heterocyclic moieties. This data highlights the potential of incorporating such structures for creating high-performance polymers.

Polymer TypeMonomersGlass Transition Temp. (Tg)10% Weight Loss Temp. (Td10)Tensile Strength (MPa)Elongation at Break (%)Reference
Polyamide-ester4-hydroxy-2,6-diaminopyrimidine and various diacid chlorides-346-508 °C--[4]
Aromatic Polyamide4-aryl-2,6-diphenylpyridine containing diamines and diacids--72.5-87.35.3-9.5[4]
PolyimidePyridine-containing diamine and various dianhydrides288-380 °C521-583 °C69.1-128.67.2-25.7[5]
PolyimideODA and BTDA276 °C-114.193.58[6][7]
PolyimideODA and PMDA302 °C--2.82[6][7]

ODA: 4,4'-Oxydianiline; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; PMDA: Pyromellitic dianhydride.

This protocol describes the low-temperature solution polycondensation method for synthesizing polyamides from this compound and a dicarboxylic acid chloride (e.g., terephthaloyl chloride).

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine (B92270), anhydrous

  • Methanol (B129727)

  • Nitrogen gas supply

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Dropping funnel

Procedure:

Step 1: Monomer Solution Preparation

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve this compound (0.01 mol) and anhydrous lithium chloride (optional, to enhance solubility) in anhydrous NMP (20 mL).

  • Stir the mixture at room temperature until all solids are completely dissolved.

  • Add anhydrous pyridine (0.02 mol) to the solution, which will act as an acid scavenger.

  • Cool the solution to 0 °C using an ice bath.

Step 2: Polycondensation

  • Dissolve terephthaloyl chloride (0.01 mol) in a small amount of anhydrous NMP in a dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

Step 3: Polymer Precipitation and Purification

  • Pour the viscous polymer solution into a large volume of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, NMP, and salts.

  • Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.

Polyamide_Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_polymerization Step 2: Polymerization cluster_isolation Step 3: Isolation Diamine This compound Dissolution Diamine Solution (0 °C) Diamine->Dissolution Dissolve in Solvent NMP, Pyridine Solvent->Dissolution DiacidChloride Terephthaloyl Chloride in NMP Polycondensation Low-Temperature Polycondensation DiacidChloride->Polycondensation Add dropwise Dissolution->Polycondensation PolymerSolution Viscous Polymer Solution Polycondensation->PolymerSolution Stir 12-24h Precipitation Precipitate in Methanol PolymerSolution->Precipitation Washing Wash with Water & Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer Purified Polyamide Drying->FinalPolymer

Caption: Workflow for the synthesis of polyamide from this compound.

References

Application Notes and Protocols for High-Throughput Screening of 4,6-Diaminopyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 4,6-diaminopyrimidines represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif is frequently identified in potent inhibitors of various protein kinases and dihydrofolate reductase (DHFR), making it a valuable starting point for drug discovery campaigns targeting cancer, inflammatory diseases, and infectious agents. High-throughput screening (HTS) of 4,6-diaminopyrimidine libraries is a critical step in identifying novel lead compounds with therapeutic potential. These application notes provide detailed protocols for both biochemical and cell-based HTS assays tailored for the screening of this compound libraries against common targets.

Target-Specific Screening Data

The following tables summarize representative inhibitory activities of hypothetical compounds from a this compound library against various kinase targets and DHFR. Note: This data is illustrative and serves to provide a template for data presentation.

Table 1: Inhibitory Activity of a this compound Library Against a Panel of Protein Kinases

Compound IDIRAK4 IC50 (nM)JAK3 IC50 (nM)FLT3 IC50 (nM)EGFR IC50 (nM)FAK IC50 (nM)PI3Kα IC50 (nM)TNNI3K IC50 (nM)
DAP-00185>10,0001,200>10,0005,400>10,000250
DAP-00227>10,000850>10,0002,100>10,00098
DAP-003>10,0002.15,6009,800>10,000>10,000>10,000
DAP-004>10,000932,300>10,000>10,000>10,000>10,000
DAP-0054,500>10,00013.9>10,0008,700>10,0006,400
DAP-006>10,000>10,000>10,000150>10,000>10,000>10,000
DAP-0079,2007,800>10,000>10,00094>10,000>10,000
DAP-008>10,000>10,000>10,000>10,000>10,00045>10,000

Table 2: Inhibitory Activity and Antibacterial Potency of a this compound Library Against Dihydrofolate Reductase (DHFR)

Compound IDE. coli DHFR IC50 (nM)S. aureus DHFR IC50 (nM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
DAP-1011202501632
DAP-10285150816
DAP-103>10,000>10,000>128>128
DAP-1042104003264

Signaling Pathways and Experimental Workflows

Kinase Inhibition and Downstream Signaling

This compound derivatives have been shown to inhibit a variety of protein kinases involved in crucial cellular signaling pathways. A generalized representation of a kinase signaling cascade and its inhibition is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, FLT3) Kinase1 Upstream Kinase (e.g., IRAK4, FAK, PI3K) Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-κB, STAT) Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactor->GeneExpression Regulation Ligand Ligand Ligand->Receptor Activation Inhibitor This compound Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Generalized Kinase Signaling Pathway and Inhibition.
High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign to identify novel inhibitors from a this compound library is outlined below.

HTS_Workflow cluster_screening Screening Cascade PrimaryScreen Primary Screen (Single Concentration) HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Initial Hits SecondaryAssay Secondary Assays (Orthogonal & Counter-Screens) HitConfirmation->SecondaryAssay Validated Hits ConfirmedHits Confirmed Hits SecondaryAssay->ConfirmedHits LeadOp Lead Optimization LeadCandidates Lead Candidates LeadOp->LeadCandidates Library This compound Library Library->PrimaryScreen ConfirmedHits->LeadOp

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase by quantifying the amount of ADP produced. This is a generic protocol that can be adapted for various kinases such as IRAK4, JAK3, FLT3, EGFR, FAK, PI3K, and TNNI3K by using the appropriate enzyme, substrate, and optimized buffer conditions.

Materials:

  • Purified recombinant kinase (e.g., IRAK4, JAK3)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (specific to the kinase, generally contains Tris-HCl, MgCl₂, BSA, DTT)

  • This compound compound library (solubilized in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 20-50 nL of each compound dilution into the wells of a 384-well assay plate.

    • For controls, dispense DMSO only (negative control, 0% inhibition) and a known inhibitor for the target kinase (positive control, 100% inhibition).

  • Enzyme Preparation:

    • Dilute the purified kinase to a 2X working concentration in the appropriate kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate and ATP Preparation:

    • Prepare a 2X working solution of the kinase-specific substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume will be 10 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the negative and positive controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: DHFR Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to measure the inhibition of Dihydrofolate Reductase (DHFR) by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified recombinant DHFR (e.g., from E. coli or S. aureus)

  • Dihydrofolate (DHF)

  • NADPH

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound compound library (solubilized in DMSO)

  • UV-transparent 96-well or 384-well plates

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHF and NADPH in the DHFR Assay Buffer.

    • Dilute the purified DHFR to a working concentration in the assay buffer.

  • Compound Plating:

    • Dispense the this compound compounds at various concentrations into the wells of the microplate.

    • Include DMSO only (negative control) and a known DHFR inhibitor like methotrexate (B535133) (positive control).

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the DHFR enzyme and NADPH in the assay buffer.

  • Enzyme Reaction:

    • Add the reaction mixture to each well of the plate containing the compounds and incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding DHF to each well.

  • Signal Detection:

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (kinetic read) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each compound concentration relative to the controls.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of compound concentration.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the this compound compounds on the proliferation of cancer cell lines that are dependent on the activity of the target kinase (e.g., A549 cells for FAK inhibitors, MV4-11 cells for FLT3 inhibitors).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound library (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period (e.g., 5,000-10,000 cells per well).

    • Allow the cells to adhere and recover overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in the complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the medium containing the compounds or vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical 4,6-Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of unsymmetrical 4,6-diaminopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges, detailed experimental protocols, and frequently asked questions (FAQs) to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for synthesizing unsymmetrical 4,6-diaminopyrimidines? A1: The most common approach involves a sequential nucleophilic aromatic substitution (SNAr) starting from 4,6-dichloropyrimidine (B16783). The process consists of two key steps:

  • Monoamination: Selective reaction of 4,6-dichloropyrimidine with a first amine to form a 4-amino-6-chloropyrimidine (B18116) intermediate.

  • Second Amination: Introduction of a second, different amine to displace the remaining chlorine atom. This step often requires catalytic methods, such as Palladium-catalyzed Buchwald-Hartwig amination, due to the deactivating effect of the first amino group.[1]

Q2: Why is controlling regioselectivity in the second amination step so challenging? A2: The initial amino group introduced onto the pyrimidine (B1678525) ring is an electron-donating group. This deactivates the second chlorine atom towards further nucleophilic substitution, making the second reaction step significantly more difficult and often requiring harsher conditions or catalysis.[1] Furthermore, the first amino-substituted intermediate can exist in tautomeric forms, which can influence the reactivity and lead to side reactions like N,N-diheteroarylation.[1]

Q3: What are the most common side reactions encountered during this synthesis? A3: The primary side reactions include:

  • Formation of symmetrical 4,6-diaminopyrimidines: This occurs if the second amination step is not well-controlled, leading to the introduction of the same amine twice.

  • N,N-Diheteroarylation: This leads to the formation of oligomeric byproducts where the nitrogen of an already-substituted amino group attacks another chloropyrimidine molecule. Using a sufficient excess of the amine (e.g., 4-fold) can help suppress this side reaction.[1]

  • Reaction with starting materials: Incomplete conversion can leave unreacted 4-amino-6-chloropyrimidine intermediates, complicating purification.

Q4: Which catalytic systems are most effective for the second amination step? A4: Palladium-catalyzed amination (Buchwald-Hartwig reaction) is a frequently employed method. The choice of ligand is critical for achieving good yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands like DavePhos and Josiphos-type ligands have shown effectiveness in these transformations.[1] The catalyst and ligand selection often needs to be optimized for the specific substrates being used.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired unsymmetrical diaminopyrimidine with a complex mixture of byproducts.

  • Possible Cause: Poor regioselectivity, competing side reactions, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Optimization: The choice of the palladium catalyst and phosphine ligand is crucial. Bulky ligands like DavePhos can improve yields and minimize side products.[1] Screen different ligands to find the optimal one for your specific substrates.

    • Stoichiometry Control: Use a significant excess (e.g., 4 equivalents) of the second amine. This helps to suppress the formation of N,N-diheteroarylation byproducts.[1]

    • Temperature and Time: Monitor the reaction closely using TLC or LC-MS. A moderate increase in temperature or extended reaction time might be necessary, but excessive heat can promote side reactions.[2]

    • Steric Hindrance: Employing amines with different steric profiles can aid selectivity. A bulkier first amine can sometimes direct the second substitution more effectively.

Problem 2: Significant formation of the symmetrical di-substituted pyrimidine.

  • Possible Cause: The reaction conditions are promoting the displacement of both chlorine atoms by the first amine, or the intermediate is reacting with another equivalent of the first amine during the second step.

  • Troubleshooting Steps:

    • Isolate the Intermediate: Ensure the mono-aminated intermediate (4-amino-6-chloropyrimidine) is isolated and purified before proceeding to the second amination step. This removes any unreacted first amine.

    • Control Stoichiometry in Step 1: In the initial monoamination step, use a strict 1:1 stoichiometry of 4,6-dichloropyrimidine to the first amine to minimize double substitution.

    • Lower Reaction Temperature: Running the first amination at a lower temperature can increase selectivity for the mono-substituted product.

Problem 3: The reaction stalls, leaving a large amount of unreacted 4-amino-6-chloropyrimidine intermediate.

  • Possible Cause: Inefficient catalyst activity, deactivation of the pyrimidine ring by the first amino group, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure the palladium precatalyst is active and the ligand is not degraded. Using a pre-activated catalyst solution can sometimes improve efficacy.[3]

    • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is critical in palladium catalysis. The base may need to be optimized for your specific substrate combination.

    • Solvent Choice: Use a dry, aprotic solvent like DMF, dioxane, or toluene. The solubility of reactants and intermediates can be solvent-dependent.[2]

Problem 4: Difficulty in purifying the final unsymmetrical product.

  • Possible Cause: The desired product and major byproducts (symmetrical product, starting material) have similar polarities.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common purification method. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to achieve separation.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.[2]

    • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative layer chromatography or HPLC may be necessary.

Data Presentation

Table 1: Effect of Ligand and Amine Stoichiometry on Pd-Catalyzed Amination of 4-amino-6-chloropyrimidine.

EntryLigandAmine (Equivalents)Catalyst Loading (mol%)Yield (%)Reference
1DavePhos1.15Low[1]
2DavePhos25Moderate[1]
3Ph-JosiPhos25Moderate[1]
4Cy-JosiPhos25Moderate[1]
5DavePhos 4 5 60 [1]
6BINAP41060[1]

Conditions based on the amination of N-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine. Yields refer to the desired unsymmetrical product.

Experimental Protocols

Protocol 1: General Procedure for Monoamination of 4,6-Dichloropyrimidine

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent like DMF.

  • Reagents: Add a base such as K₂CO₃ (3-4 equivalents).

  • Amine Addition: Slowly add the first amine (1 equivalent) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 4-amino-6-chloropyrimidine intermediate.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Second Amination

  • Setup: To a dry reaction vessel, add the purified 4-amino-6-chloropyrimidine intermediate (1 equivalent), the palladium precatalyst (e.g., Pd(dba)₂, 5 mol%), and the phosphine ligand (e.g., DavePhos, 10 mol%) under an inert atmosphere.

  • Reagents: Add the base (e.g., K₂CO₃, 3-4 equivalents) and the second amine (4 equivalents).

  • Solvent: Add a dry, degassed solvent (e.g., DMF or dioxane).

  • Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the catalyst and salts. Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic phase, dry it over anhydrous Na₂SO₄, and concentrate it. Purify the residue by column chromatography to isolate the final unsymmetrical 4,6-diaminopyrimidine product.[1]

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Monoamination cluster_step2 Step 2: Second Amination start 4,6-Dichloropyrimidine proc1 React with Amine 1 (R1-NH2) - Control Stoichiometry (1:1) - Purify Intermediate start->proc1 inter Intermediate: 4-Amino-6-chloropyrimidine proc1->inter proc2 React with Amine 2 (R2-NH2) - Pd Catalyst (e.g., Pd(dba)2) - Ligand (e.g., DavePhos) - Excess Amine 2 inter->proc2 final Final Product: Unsymmetrical this compound proc2->final

Caption: General workflow for the two-step synthesis of unsymmetrical 4,6-diaminopyrimidines.

G start Low Yield or Complex Mixture? check_sm Significant Starting Material Remaining? start->check_sm Yes check_sp Major Side Products Formed? start->check_sp No incomplete Diagnosis: Incomplete Reaction check_sm->incomplete Yes check_sm->check_sp No solution1 Solution: - Increase reaction time/temperature - Check catalyst activity - Optimize base/solvent incomplete->solution1 symmetrical Symmetrical Diamine Byproduct? check_sp->symmetrical Yes oligomers Oligomeric Byproducts? symmetrical->oligomers No diag_sym Diagnosis: Poor Selectivity symmetrical->diag_sym Yes diag_oligo Diagnosis: N,N-Diheteroarylation oligomers->diag_oligo Yes sol_sym Solution: - Isolate intermediate before Step 2 - Optimize ligand (e.g., bulkier) diag_sym->sol_sym sol_oligo Solution: - Increase excess of second amine (≥4 eq.) - Use appropriate bulky ligand diag_oligo->sol_oligo

Caption: Troubleshooting workflow for low yields in unsymmetrical this compound synthesis.

G cluster_reactants Reactants cluster_products Potential Products & Pathways A 4-Amino-6-chloropyrimidine C Desired Product: Unsymmetrical Diamine A->C Desired Pathway (Pd-Catalyzed Amination) D Side Product: Symmetrical Diamine A->D Side Pathway 1 (Reaction with Amine 1 impurity) E Side Product: N,N-Diheteroarylation (Oligomer) A->E Side Pathway 2 (Self-Reaction) B Amine 2 (R2-NH2) B->C

Caption: Competing reaction pathways in the synthesis of unsymmetrical 4,6-diaminopyrimidines.

References

Technical Support Center: Troubleshooting By-product Formation in Pd-Catalyzed Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing by-product formation during the Palladium-catalyzed amination of pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the Pd-catalyzed amination of pyrimidines?

A1: The most frequently encountered by-products include:

  • Hydrodehalogenation: Replacement of the halide on the pyrimidine (B1678525) ring with a hydrogen atom. This is often a result of a competing reaction pathway where the reductive elimination step is slow.

  • Solvolysis: Reaction with the solvent, particularly if it is protic (e.g., alcohols or water), leading to the formation of hydroxypyrimidines or alkoxypyrimidines.

  • Di-amination: In the case of di-halopyrimidines, the substitution of a second halide with an amine can occur, leading to a mixture of mono- and di-aminated products.

  • Oligomerization/Di-heteroarylation: This can become an issue in Pd-catalyzed reactions, resulting in complex product mixtures.

Q2: How does the choice of ligand affect by-product formation?

A2: The ligand plays a critical role in the outcome of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired reductive elimination and suppress side reactions.[1] For instance, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) can often provide higher yields of the desired aminated product compared to less bulky ligands like BINAP, especially when dealing with challenging substrates.[2] The use of bidentate ligands can also be beneficial as they are less prone to displacement by pyridine-like substrates, which can inhibit the catalyst.

Q3: What is the role of the base in minimizing side reactions?

A3: The choice and strength of the base are crucial. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) often lead to high reaction rates but can be incompatible with base-sensitive functional groups and may promote hydrodehalogenation.[3] In such cases, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be advantageous, although this may require higher reaction temperatures or longer reaction times.[3]

Q4: Can the solvent influence the formation of by-products?

A4: Absolutely. Protic solvents like alcohols can lead to solvolysis by-products.[4][5] Using anhydrous, aprotic solvents such as toluene, dioxane, or THF is generally recommended to avoid this issue.[3] The solvent also affects the solubility of reagents and the stability of the catalytic species. For polar substrates, solvents like DMF might improve solubility, but one should be cautious as some coordinating solvents can inhibit the palladium catalyst.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of hydrodehalogenation by-product.

This is characterized by the replacement of the halogen on your pyrimidine starting material with a hydrogen atom.

Potential Cause Recommended Solution
Slow reductive elimination Use a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos) to accelerate the C-N bond-forming step.
High reaction temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor side reactions.
Presence of a β-hydride on the amine This is an inherent property of the amine. If possible, consider a different amine substrate. Otherwise, careful optimization of ligand and conditions is critical.
Inappropriate base If using a very strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.
Issue 2: Presence of solvolysis by-products (e.g., hydroxy- or alkoxy-pyrimidines).

This issue arises when the solvent or residual water reacts with the pyrimidine.

Potential Cause Recommended Solution
Use of protic solvents Switch to a non-protic, anhydrous solvent like toluene, dioxane, or DMF.[4]
Presence of water in reagents or solvent Ensure all reagents and solvents are thoroughly dried and the reaction is set up under an inert atmosphere.
High acid concentration (in acid-catalyzed reactions) If using an acid catalyst, keep the concentration low to minimize competing solvolysis.[4][5]
Issue 3: Formation of di-aminated product from a di-halopyrimidine.

This occurs when you are targeting mono-amination but observe the formation of a product where both halogens have been substituted.

Potential Cause Recommended Solution
High equivalents of amine Reduce the equivalents of the amine used in the reaction.
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized.
High reaction temperature Lowering the reaction temperature can sometimes improve selectivity for mono-amination.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired aminated pyrimidine and the formation of by-products.

Table 1: Effect of Ligand on the Amination of 2-Chloropyrimidine with Aniline

LigandPd PrecursorBaseSolventTemp (°C)Yield of 2-(phenylamino)pyrimidine (%)
XPhosPd₂(dba)₃NaOtBuToluene100>95
RuPhosPd₂(dba)₃NaOtBuToluene10092
BINAPPd₂(dba)₃NaOtBuToluene10075
dppfPd(OAc)₂Cs₂CO₃Dioxane11068

Note: Data is compiled and representative of typical outcomes. Actual yields may vary depending on the specific pyrimidine substrate and amine.

Table 2: Influence of Base and Solvent on By-product Formation in the Amination of 4-Chloropyrrolo[2,3-d]pyrimidine

BaseSolventTemp (°C)Product Yield (%)Solvolysis By-product (%)
HCl (0.1 equiv)Water60HighNot observed
HCl (0.1 equiv)MeOH60High5
HCl (0.1 equiv)EtOH60HighNot observed
NaOtBuToluene100VariesNot applicable
Cs₂CO₃Dioxane110VariesNot applicable

Data adapted from a study on acid-catalyzed amination, highlighting the impact of protic solvents.[4][5]

Experimental Protocols

General Protocol for Pd-Catalyzed Amination of a Chloropyrimidine
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chloropyrimidine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Evacuate and backfill the tube with the inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Byproduct_Formation_Pathways cluster_desired Desired Reaction Pathway cluster_byproducts By-product Formation Pathways Start Ar-X + R₂NH OxAdd Oxidative Addition Start->OxAdd Pd(0) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord R₂NH, Base Solvolysis Solvolysis (Ar-OR') OxAdd->Solvolysis Solvent (R'OH) RedElim Reductive Elimination AmineCoord->RedElim Hydrodehalogenation Hydrodehalogenation (Ar-H) AmineCoord->Hydrodehalogenation β-Hydride Elimination Product Ar-NR₂ RedElim->Product Pd0 Pd(0)Lₙ RedElim->Pd0

Caption: Key pathways in Pd-catalyzed amination, including desired product and common by-product formation.

Troubleshooting_Workflow Start By-product Observed in Amination Reaction Byproduct_ID Identify By-product Start->Byproduct_ID Hydro Hydrodehalogenation (Ar-H) Byproduct_ID->Hydro Solv Solvolysis (Ar-OR') Byproduct_ID->Solv DiAmine Di-amination Byproduct_ID->DiAmine Sol_Hydro 1. Use bulkier ligand 2. Lower temperature 3. Switch to weaker base Hydro->Sol_Hydro Sol_Solv 1. Use anhydrous, aprotic solvent 2. Ensure dry reagents Solv->Sol_Solv Sol_DiAmine 1. Reduce amine equivalents 2. Monitor reaction time 3. Lower temperature DiAmine->Sol_DiAmine

Caption: A logical workflow for troubleshooting common by-products in pyrimidine amination.

References

Optimization of catalyst and ligand for 4,6-diaminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-diaminopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst and ligand systems for this synthesis, particularly via Palladium-catalyzed Buchwald-Hartwig amination of 4,6-dihalopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,6-diaminopyrimidines?

A1: The Palladium-catalyzed Buchwald-Hartwig amination is a widely used and versatile method for forming the carbon-nitrogen (C-N) bonds required for this compound synthesis.[1][2] This reaction involves coupling a 4,6-dihalopyrimidine (typically dichloro- or dibromopyrimidine) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1] This method has largely replaced harsher, traditional techniques like nucleophilic aromatic substitution (SNAr) due to its broader substrate scope, milder reaction conditions, and improved functional group tolerance.[2][3]

Q2: How do I choose the right Palladium catalyst precursor?

A2: The choice of palladium precursor is crucial for efficient catalyst generation.[4] While simple Pd(II) salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, modern precatalysts are often more reliable.[4][5] Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or advanced palladacycles (e.g., Buchwald's G3 precatalysts) are often preferred as they generate the active Pd(0) species more cleanly and efficiently, leading to more consistent results.[4][6]

Q3: Which type of ligand is most effective for the amination of 4,6-dichloropyrimidine?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1][7] For the amination of electron-deficient heterocycles like dichloropyrimidines, bulky and electron-rich phosphine ligands are generally the most effective.[6][8] Ligands such as DavePhos, Ph-JosiPhos, and bidentate ligands like BINAP have shown success in these types of couplings.[6][8] The choice of ligand can significantly impact reaction yield and selectivity, so screening a few options is often necessary.[4]

Q4: What is the role of the base in this reaction, and which one should I use?

A4: The base is required to deprotonate the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[6] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, though their effectiveness may depend on the specific catalyst and ligand system.[6]

Q5: Can I perform the diamination in a single step?

A5: While a one-pot diamination is possible, a stepwise approach is often more controllable and can lead to higher yields, especially when synthesizing unsymmetrical 4,6-diaminopyrimidines. The first amination can sometimes be achieved via a catalyst-free nucleophilic aromatic substitution (SNAr) under elevated temperatures.[6] The second amination, which is more challenging due to the deactivating effect of the first amino group, typically requires the more powerful palladium-catalyzed Buchwald-Hartwig conditions.[6] Attempting a one-pot diamination can sometimes be complicated by the formation of oligomeric side products.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed amination.

TroubleshootingGuide start Problem Observed low_yield Low or No Yield start->low_yield side_products Significant Side Products Observed start->side_products incomplete Incomplete Conversion (Starting Material Remains) start->incomplete cause_catalyst Catalyst Inactivity or Decomposition low_yield->cause_catalyst Possible Cause cause_conditions Suboptimal Reaction Conditions low_yield->cause_conditions Possible Cause cause_reagents Poor Reagent Quality or Purity low_yield->cause_reagents Possible Cause cause_hydrodehalogenation Hydrodehalogenation (Cl replaced by H) side_products->cause_hydrodehalogenation Possible Cause cause_oligomers Oligomerization or N,N-Diarylation side_products->cause_oligomers Possible Cause incomplete->cause_conditions incomplete->cause_reagents sol_catalyst Use fresh precatalyst. Ensure inert atmosphere (Ar/N2). Screen different ligands. cause_catalyst->sol_catalyst Solution sol_conditions Increase temperature (80-120°C). Screen different bases (NaOtBu, K2CO3). Use anhydrous, degassed solvent. cause_conditions->sol_conditions Solution sol_reagents Purify amine and solvent. Use high-purity dihalopyrimidine. Ensure base is anhydrous. cause_reagents->sol_reagents Solution sol_hydrodehalogenation Lower reaction temperature. Use a less strong base. Choose a more stabilizing ligand. cause_hydrodehalogenation->sol_hydrodehalogenation Solution sol_oligomers Use a larger excess of the amine (e.g., 4 equivalents). Consider a stepwise approach. cause_oligomers->sol_oligomers Solution Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep Oven-dry glassware (Schlenk tube/vial) add_solids Add 4,6-dihalopyrimidine, Pd precatalyst, ligand, & base under inert gas flow prep->add_solids purge Seal, evacuate, and backfill with Ar/N2 (3x) add_solids->purge add_liquids Add anhydrous, degassed solvent and amine via syringe purge->add_liquids heat Heat to desired temperature (e.g., 80-120°C) with vigorous stirring add_liquids->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Dilute with organic solvent (e.g., EtOAc) and filter (e.g., through Celite) cool->quench extract Wash with water and brine quench->extract purify Dry organic layer (Na2SO4), concentrate, and purify (e.g., column chromatography) extract->purify

References

Improving yield and purity of 4,6-Diaminopyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4,6-diaminopyrimidine reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low to No Yield of the Desired this compound Product

Question: We are experiencing very low or no yield of our target this compound. What are the potential causes and how can we improve the outcome?

Answer: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent activity. Here is a systematic approach to troubleshooting this issue:

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free Nucleophilic Aromatic Substitution (SNAr), high temperatures (e.g., 140 °C in DMF) are often necessary. For Palladium-catalyzed reactions, a typical range is 80-120 °C, but this may require optimization based on the specific substrates and catalyst system.[1]
Inappropriate Base The choice of base is critical. For catalyst-free SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] For Palladium-catalyzed aminations, stronger bases such as NaOtBu or LiHMDS are often more effective, though weaker bases can work with certain catalyst systems.[1]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor and phosphine (B1218219) ligand significantly impacts the reaction efficiency. It is advisable to screen a variety of ligands (e.g., DavePhos, Ph-JosiPhos, BINAP) to identify the optimal combination for your specific substrates.[2]
Catalyst Inactivity Ensure the catalyst is active. If using a reusable catalyst, it may need regeneration. For air-sensitive catalysts, ensure proper handling techniques are used.[3]
Purity of Starting Materials Impurities in the starting materials, such as the pyrimidine (B1678525) substrate or the amine, can inhibit the reaction. Ensure all reagents are of high purity and are properly dried, as moisture can deactivate catalysts and lead to side reactions.[3][4]
Steric Hindrance Bulky substituents on the pyrimidine ring or the amine can slow down the reaction rate. In such cases, prolonging the reaction time or increasing the temperature may be necessary.[5]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Purity Confirmed check_reagents Evaluate Base and Catalyst/Ligand (for Pd-catalyzed reactions) check_conditions->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_base Screen Different Bases optimize_temp->optimize_base No Improvement success Improved Yield optimize_temp->success Improvement optimize_catalyst Screen Catalyst/Ligand Combinations optimize_base->optimize_catalyst No Improvement optimize_base->success Improvement increase_time Increase Reaction Time optimize_catalyst->increase_time No Improvement optimize_catalyst->success Improvement increase_time->success Improvement

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Significant Impurities and Byproducts

Question: Our reaction produces the desired this compound, but it is contaminated with significant impurities. How can we improve the purity?

Answer: The formation of byproducts is a common challenge. Identifying the nature of the impurity is the first step toward mitigating its formation.

Common Impurities & Mitigation Strategies

Impurity/ByproductPotential Cause & Recommended Solution
Oligomers / N,N-diarylation This is particularly problematic in Pd-catalyzed amination of aminochloropyrimidines. To suppress the formation of these side products, using a significant excess (e.g., 4-fold) of the amine is often required.[2]
Mono-aminated Product Incomplete reaction is a likely cause. Consider increasing the reaction time, temperature, or the equivalents of the amine. For the second amination step, which is often slower, switching to a more robust method like a Pd-catalyzed reaction may be necessary if a catalyst-free SNAr was used initially.[1]
Solvolysis Products When using alcohol-based solvents (e.g., ethanol) with a base, the corresponding alkoxide can act as a nucleophile, leading to alkoxy-substituted pyrimidines. If this is observed, switching to a non-alcoholic, aprotic solvent like dioxane or toluene (B28343) is recommended.[1]
Hydrolysis of Chloro-substituent The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming hydroxypyrimidines. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

General Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench, Extract) start->workup concentration Concentration (Rotary Evaporation) workup->concentration purification_choice Choose Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid purity_analysis Analyze Purity (e.g., NMR, LC-MS) column->purity_analysis recrystallization->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4,6-diaminopyrimidines?

A1: The two most prevalent methods are:

  • Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method is often used for the initial monoamination of a dihalopyrimidine. It involves reacting the substrate with an amine in the presence of a base at elevated temperatures. However, introducing the second amino group can be challenging due to the deactivating effect of the first.[1]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This is frequently the method of choice for introducing the second amino group, as it is more efficient for less reactive aryl chlorides. This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple the amine with the chloropyrimidine.[1]

Q2: How can I improve the yield of the second amination step?

A2: The second amination is often slower due to the electron-donating nature of the first amino group. To improve the yield:

  • Switch to a Pd-catalyzed reaction: If you are using SNAr conditions, the Buchwald-Hartwig amination is generally more effective for this step.[1]

  • Optimize the catalyst system: In a Pd-catalyzed reaction, screen different ligands and palladium sources. Bulky electron-rich phosphine ligands often give good results.[2]

  • Use an excess of the amine: Using a 2- to 4-fold excess of the amine can help drive the reaction to completion and minimize side reactions like N,N-diarylation.[2]

  • Increase temperature and reaction time: Carefully increasing the reaction temperature and allowing for a longer reaction time can improve conversion. Monitor the reaction by TLC or LC-MS to avoid product degradation.[3]

Q3: What are the best practices for purifying this compound?

A3: The optimal purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials, especially for complex mixtures.

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[6] Common solvents for recrystallization of pyrimidine derivatives include ethanol (B145695) and isopropanol.[7]

Q4: Can solvent choice impact the purity of my product?

A4: Absolutely. As mentioned in the troubleshooting guide, protic solvents like alcohols can react with the starting materials in the presence of a base to form alkoxy-substituted pyrimidines.[1] Using anhydrous, aprotic solvents such as dioxane, toluene, or DMF can prevent these side reactions.[1][2]

Experimental Protocols

Example Protocol 1: Palladium-Catalyzed Amination of 4-Amino-6-chloropyrimidine (B18116)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-amino-6-chloropyrimidine (1.0 mmol), the desired amine (1.2-2.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., DavePhos, 2-10 mol%).

  • Addition of Reagents: Add a suitable base (e.g., NaOtBu, 2.0-3.0 mmol) and anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Example Protocol 2: Recrystallization of a Diaminopyrimidine Derivative

  • Dissolution: In a suitable flask, dissolve the crude diaminopyrimidine product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For higher purity, slower cooling is preferred.[6]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of various diaminopyrimidine derivatives under different conditions.

Table 1: Pd-Catalyzed Amination of 4-Amino-6-chloropyrimidine Derivatives

AmineCatalyst System (Pd Precursor / Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Adamantane-containing aminePd(dba)₂ / DavePhosK₂CO₃Dioxane1001860[2]
Adamantane-containing aminePd(dba)₂ / BINAPK₂CO₃Dioxane1001860[2]
Adamantane-containing aminePd(dba)₂ / Ph-JosiPhosK₂CO₃Dioxane1001840[2]

Table 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

Starting MaterialReagentConditionsYield (%)Reference
2,4-Diamino-6-hydroxypyrimidinePOCl₃97 °C, 17 h85[8]
2,6-Diamino-4-pyrimidinolPOCl₃100-105 °C, 8 h85.2

References

Technical Support Center: Purification of 4,6-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,6-diaminopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity.[1]

Q2: How do I select an appropriate solvent for the recrystallization of my this compound derivative?

A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[2] Common solvents used for the recrystallization of pyrimidine (B1678525) derivatives include ethanol, isopropanol, acetone, and mixtures such as benzene-acetone.[2] For highly polar derivatives that are only soluble in high-boiling point solvents like DMF or DMSO, a technique called diffusion crystallization with an "anti-solvent" can be effective.[2]

Q3: What are the typical impurities I might encounter during the synthesis of this compound derivatives?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, residual catalysts, and partially reacted intermediates.[2] For instance, in syntheses involving chlorination steps, partially chlorinated pyrimidines can be significant impurities.[2] It is crucial to use analytical techniques like NMR, TLC, and LC-MS to identify the nature of the impurities before selecting a purification strategy.[2]

Q4: My compound is highly polar. What are the main challenges in its purification?

A4: High polarity in this compound derivatives can lead to several purification challenges. These include high solubility in polar solvents, making crystallization difficult, poor retention on standard reverse-phase chromatography columns, and peak tailing in HPLC analysis.[3]

Q5: Which specialized chromatographic techniques are suitable for highly polar this compound derivatives?

A5: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred method as it is designed for better retention of polar analytes.[3] Other options include using polar-endcapped reverse-phase columns or ion-exchange chromatography if the derivative is ionizable.[3]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble even at low temperatures.- The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Try adding an "anti-solvent" (a solvent in which the compound is insoluble but miscible with the crystallization solvent).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[2]
Product "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- A high concentration of impurities is present, depressing the melting point.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Perform a preliminary purification step, like filtration through a silica (B1680970) plug, to remove some impurities before recrystallization.[2][4]
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Cool the solution in an ice bath to minimize solubility and maximize crystal formation.- Use a minimal amount of solvent for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper) to prevent premature crystallization.[2][4]
Colored impurities are present in the crystals. - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system using Thin-Layer Chromatography (TLC) first. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.[2][5]
Product elutes too quickly (with the solvent front) or too slowly. - The polarity of the eluent is too high or too low.- If the product elutes too quickly, decrease the polarity of the eluent.- If the product elutes too slowly or not at all, gradually increase the polarity of the eluent.[2][5]
Streaking or tailing of the compound on the column. - The compound is highly polar, acidic, or basic, leading to strong interactions with the stationary phase.- The column is overloaded.- Add a small amount of a modifier to the mobile phase. For basic compounds like diaminopyrimidines, adding a small amount of triethylamine (B128534) or pyridine (B92270) can improve peak shape. For acidic compounds, a small amount of acetic acid may help.- Reduce the amount of sample loaded.[6]
Compound appears to be degrading on the column. - The silica gel is too acidic for the compound.- Consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[5]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of a solid this compound derivative.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable solvent mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Chilling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[4][7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purifying a this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (for column chromatography)

  • Eluent (solvent system determined by TLC analysis, e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Preparation: Secure the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, and then add another layer of sand on top.[9][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude this compound Derivative IsSolid Is the compound a solid? Crude->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization  Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography  No (Oil) PurityCheck1 Check Purity (TLC, NMR, LC-MS) Recrystallization->PurityCheck1 PureProduct Pure Product ColumnChromatography->PureProduct PurityCheck1->ColumnChromatography  Impure PurityCheck1->PureProduct  Pure Impure Still Impure RecrystallizationTroubleshooting Start Recrystallization Attempted OilingOut Did the product 'oil out'? Start->OilingOut NoCrystals No crystals formed upon cooling? OilingOut->NoCrystals  No ChangeSolvent Change solvent or use a solvent pair OilingOut->ChangeSolvent  Yes CoolSlower Cool the solution more slowly OilingOut->CoolSlower  Yes LowYield Was the recovery yield low? NoCrystals->LowYield  No Concentrate Concentrate the solution NoCrystals->Concentrate  Yes AddAntiSolvent Add an anti-solvent NoCrystals->AddAntiSolvent  Yes ScratchFlask Scratch the flask or add a seed crystal NoCrystals->ScratchFlask  Yes Success Successful Recrystallization LowYield->Success  No CoolFurther Cool in an ice bath LowYield->CoolFurther  Yes ChangeSolvent->Start CoolSlower->Start Concentrate->Start AddAntiSolvent->Start ScratchFlask->Start CoolFurther->Success

References

Technical Support Center: Overcoming Low Reactivity of 4-amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-amino-6-chloropyrimidine (B18116) in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is 4-amino-6-chloropyrimidine generally unreactive towards nucleophilic substitution?

The low reactivity of 4-amino-6-chloropyrimidine stems from the electronic properties of the pyrimidine (B1678525) ring system. The amino group at the C4 position is a strong electron-donating group, which increases the electron density of the pyrimidine ring. This deactivates the ring towards nucleophilic attack, making the displacement of the chlorine atom at the C6 position more challenging compared to pyrimidines with electron-withdrawing substituents.

Q2: What are the primary strategies to overcome the low reactivity of 4-amino-6-chloropyrimidine?

There are three main strategies to enhance the reactivity of 4-amino-6-chloropyrimidine:

  • Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This approach relies on using harsh reaction conditions, such as high temperatures and strong bases, to drive the reaction forward.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly efficient method for forming C-N bonds and is particularly useful for coupling with a wide range of amines under milder conditions than SNAr.

  • Palladium-Catalyzed Suzuki Cross-Coupling: This method is employed for the formation of C-C bonds by reacting the chloropyrimidine with a boronic acid derivative.

Q3: I am observing low to no yield in my reaction. What are the common causes and how can I troubleshoot them?

Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Assess Reaction Conditions: For SNAr, ensure the temperature is sufficiently high (often >140 °C) and the base is appropriate (e.g., K₂CO₃, Cs₂CO₃). For palladium-catalyzed reactions, confirm that the catalyst and ligand are active, the solvent is anhydrous and degassed, and the temperature is optimized (typically 80-120 °C).

  • Evaluate Reagents: Check the purity of your starting materials and reagents. For Suzuki coupling, the quality of the boronic acid is crucial, as it can degrade over time.

  • Catalyst and Ligand Selection (for Pd-catalyzed reactions): The choice of ligand is critical. For Buchwald-Hartwig amination, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, DavePhos) are often effective. For Suzuki coupling, ligands like P(t-Bu)₃ or PPh₃ are commonly used. It is often necessary to screen several ligands to find the optimal one for your specific substrates.

Q4: How can I minimize the formation of side products?

Side product formation is a common issue. Here are some strategies to minimize it:

  • Ensure an Inert Atmosphere: For palladium-catalyzed reactions, it is crucial to exclude oxygen, as it can deactivate the catalyst. This can be achieved by thoroughly degassing the solvent and maintaining the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Control Stoichiometry: Use the correct stoichiometry of reactants. An excess of one reagent can sometimes lead to undesired side reactions.

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. It is important to find the optimal temperature that provides a good reaction rate while minimizing side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Recommended Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature. For 4-amino-6-chloropyrimidine, temperatures of 140 °C or higher in a high-boiling solvent like DMF are often necessary.[1]
Inappropriate Base Use a suitable inorganic base such as K₂CO₃ or Cs₂CO₃. The choice of base can be critical, and screening may be necessary.[1]
Weak Nucleophile If possible, consider using a more nucleophilic amine. Alternatively, for alcohol nucleophiles, pre-formation of the alkoxide with a strong base can increase nucleophilicity.
Poor Solvent Choice Use a polar aprotic solvent like DMF, DMSO, or dioxane to aid in the dissolution of reactants and facilitate the reaction.[2]
Issue 2: Low Yield in Palladium-Catalyzed Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Inactive Catalyst/Ligand Use a fresh palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, DavePhos). Ligand screening is highly recommended.[3][4]
Inappropriate Base Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required. The choice of base can be dependent on the ligand and substrate.[1]
Oxygen Contamination Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
Sub-optimal Temperature While these reactions are often run at elevated temperatures (80-110 °C), the optimal temperature can vary. Consider screening a range of temperatures.[5]
Issue 3: Low Yield in Palladium-Catalyzed Suzuki Cross-Coupling
Potential Cause Recommended Solution
Poor Quality Boronic Acid Use fresh, high-purity boronic acid. Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Consider using boronate esters (e.g., pinacol (B44631) esters) which are more stable.
Ineffective Catalyst System For challenging couplings of heteroaryl chlorides, specialized ligands may be necessary. While Pd(PPh₃)₄ can be effective, consider more electron-rich and bulky ligands if yields are low.
Inappropriate Base The base is crucial for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the solvent and substrates.[6]
Solvent Effects A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio of organic solvent to water can be critical and may require optimization.

Data Presentation

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides
Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)
Pd(OAc)₂X-PhosKOt-BuToluene (B28343)1000.17Various AminesGood to Excellent[5]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Various AminesHigh[5]
Pd(OAc)₂SPhosCs₂CO₃THF--Various Amines-[5]
Pd₂(dba)₃XantPhosCs₂CO₃Toluene11020AnilinesModerate to High[7][8]
Pd(OAc)₂RuPhosNaOt-BuToluene10024Diphenylamine96[3]

Note: Yields are highly substrate-dependent. This table provides a general guide for initial reaction setup.

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Chloropyrimidines
Catalyst/LigandBaseSolventTemperature (°C)TimeSubstrateYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100 (Microwave)15 min2,4-Dichloropyrimidine81[6]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012 h2,4-Dichloropyrimidine92[6]
Pd(PPh₃)₄K₃PO₄Dioxane70-80-5-(4-bromophenyl)-4,6-dichloropyrimidineModerate to Good[6]
Pd₂(dba)₃/P(t-Bu)₃KFTHF50OvernightSolid-supported chloropyrimidineModerate

Experimental Protocols

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the amination of 4-amino-6-chloropyrimidine under high-temperature conditions.

  • Reaction Setup: To a sealable reaction vial, add 4-amino-6-chloropyrimidine (1.0 mmol, 1.0 equiv.), the desired amine (1.2-1.5 equiv.), and anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (3-5 mL).

  • Reaction: Seal the vial tightly and heat the mixture to 140-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of 4-amino-6-chloropyrimidine.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Reagent Addition: Add 4-amino-6-chloropyrimidine (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of 4-amino-6-chloropyrimidine with an arylboronic acid.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-amino-6-chloropyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 Dioxane/H₂O).

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

Derivatives of 4-amino-6-chloropyrimidine are often investigated as kinase inhibitors. Understanding the signaling pathways they target is crucial for drug development.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle. Their dysregulation is a hallmark of cancer. Inhibitors based on the pyrimidine scaffold can block the activity of CDKs, leading to cell cycle arrest and apoptosis.[9][10]

CDK_Pathway cluster_G1 G1 Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase_Entry S Phase Entry E2F->S_Phase_Entry promotes CyclinE_CDK2->Rb phosphorylates Pyrimidine_Inhibitor Pyrimidine-based CDK4/6 Inhibitor Pyrimidine_Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK4/6 complex by pyrimidine-based inhibitors prevents Rb phosphorylation, leading to cell cycle arrest.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[11][12][13] Pyrimidine derivatives can be designed to inhibit VEGFR-2, thereby blocking tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration Survival Cell Survival AKT->Survival Pyrimidine_Inhibitor Pyrimidine-based VEGFR2 Inhibitor Pyrimidine_Inhibitor->VEGFR2 inhibits

Caption: Pyrimidine-based inhibitors block VEGFR-2 activation, thereby inhibiting downstream signaling pathways crucial for angiogenesis.

Aurora Kinase A Signaling in Mitosis

Aurora kinase A is a serine/threonine kinase that plays a critical role in mitosis. Its overexpression is linked to cancer. Pyrimidine-based compounds can inhibit Aurora kinase A, leading to mitotic arrest and cell death.[14][15][16]

AuroraA_Pathway cluster_Mitosis Mitosis AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 activates Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Centrosome_Separation Centrosome Separation PLK1->Centrosome_Separation Pyrimidine_Inhibitor Pyrimidine-based Aurora A Inhibitor Pyrimidine_Inhibitor->AuroraA inhibits

Caption: Inhibition of Aurora Kinase A by pyrimidine-based compounds disrupts mitotic processes, leading to mitotic arrest.

Experimental Workflow Logic

The following diagram illustrates the general decision-making process and workflow for a typical cross-coupling reaction involving 4-amino-6-chloropyrimidine.

Experimental_Workflow Start Start: Synthesize Target Molecule Choose_Reaction Choose Reaction Type (C-N or C-C bond?) Start->Choose_Reaction Buchwald Buchwald-Hartwig Amination Choose_Reaction->Buchwald C-N Suzuki Suzuki Coupling Choose_Reaction->Suzuki C-C Setup_Reaction Set up Reaction: - 4-amino-6-chloropyrimidine - Coupling Partner - Catalyst & Ligand - Base & Solvent Buchwald->Setup_Reaction Suzuki->Setup_Reaction Run_Reaction Run Reaction (Heat & Stir) Setup_Reaction->Run_Reaction Monitor Monitor Progress (TLC/LC-MS) Run_Reaction->Monitor Troubleshoot Low Yield or Side Products? Monitor->Troubleshoot Workup Work-up & Purification Characterize Characterize Product (NMR, MS) Workup->Characterize End End: Pure Product Characterize->End Troubleshoot->Workup No Optimize Optimize Conditions: - Screen Ligands/Bases - Adjust Temperature - Change Solvent Troubleshoot->Optimize Yes Optimize->Run_Reaction

Caption: A generalized workflow for selecting and optimizing cross-coupling reactions with 4-amino-6-chloropyrimidine.

References

Preventing oligomerization during di-amination of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oligomerization during the di-amination of dichloropyrimidines.

Troubleshooting Guide: Minimizing Oligomerization

Oligomerization, the formation of undesired polymer chains, is a common side reaction during the di-amination of dichloropyrimidines. This typically occurs when a mono-aminated pyrimidine (B1678525) acts as a nucleophile and reacts with another dichloropyrimidine molecule, leading to the formation of dimers, trimers, and higher-order oligomers. This guide provides solutions to mitigate this issue.

Problem Potential Cause Recommended Solution
Formation of significant amounts of solid precipitate (oligomers) The mono-aminated intermediate is reacting with the dichloropyrimidine starting material.Increase Amine Stoichiometry: Use a larger excess of the desired amine (e.g., 4 equivalents or more). This increases the probability of the dichloropyrimidine reacting with the intended amine rather than the mono-aminated product.[1][2]
Complex mixture of products observed by LC-MS or NMR Competing di-heteroarylation reactions, especially in palladium-catalyzed processes.[1][2]Optimize Catalyst and Ligand System: For Buchwald-Hartwig aminations, the choice of ligand is crucial. Bulky electron-rich phosphine (B1218219) ligands can sometimes favor the desired C-N bond formation and suppress side reactions. Consider screening different ligands to find the optimal one for your specific substrates.[1][2]
Low yield of the desired di-aminated product with evidence of higher molecular weight species Reaction conditions favor the self-reaction of the mono-aminated intermediate.Control Reaction Temperature: For catalyst-free Nucleophilic Aromatic Substitution (SNAr) reactions, high temperatures are often required. However, excessively high temperatures can promote side reactions. It is important to find a balance where the desired reaction proceeds at a reasonable rate without significant oligomerization. For palladium-catalyzed reactions, temperatures are typically in the range of 80-120 °C, but optimization may be necessary.[1]
Incorrect order of addition: Adding the dichloropyrimidine to the amine may lead to localized high concentrations of the mono-aminated product.Reverse Addition: Consider adding the amine solution dropwise to the solution of the dichloropyrimidine. This maintains a high concentration of the desired amine relative to the mono-aminated intermediate throughout the reaction.
Inappropriate solvent choice: The solvent can influence the solubility of intermediates and the overall reaction kinetics.Solvent Screening: If oligomerization is a persistent issue, consider screening non-polar aprotic solvents like dioxane or toluene, especially for palladium-catalyzed reactions. For SNAr, polar aprotic solvents like DMF are common, but their effect on oligomerization should be evaluated.[1]

Frequently Asked Questions (FAQs)

Q1: What is oligomerization in the context of dichloropyrimidine di-amination?

A1: Oligomerization is a side reaction where mono-aminated pyrimidine molecules react with remaining dichloropyrimidine starting material, leading to the formation of dimers, trimers, and longer chains. This results in a complex mixture of products and a lower yield of the desired di-aminated pyrimidine.

Q2: How does the stoichiometry of the amine affect oligomerization?

A2: Using a significant excess of the amine nucleophile can effectively suppress oligomerization.[1][2] A higher concentration of the desired amine increases the likelihood that the second chlorine on the pyrimidine ring will react with the intended amine rather than with a mono-aminated pyrimidine molecule.

Q3: Can the type of amination reaction (SNAr vs. Buchwald-Hartwig) influence the extent of oligomerization?

A3: Yes, both methods can be prone to oligomerization, but the specific conditions of each reaction type play a significant role. In palladium-catalyzed Buchwald-Hartwig aminations, the catalyst and ligand system can be tuned to minimize di-heteroarylation, a form of oligomerization.[1][2] For catalyst-free SNAr reactions, temperature and stoichiometry are the primary handles to control this side reaction.[1]

Q4: Are there specific dichloropyrimidine isomers that are more prone to oligomerization?

A4: While the propensity for oligomerization is highly dependent on the specific amine and reaction conditions, the reactivity of the mono-aminated intermediate is a key factor. After the first amination, the pyrimidine ring is generally deactivated towards further nucleophilic attack due to the electron-donating nature of the amino group. However, under forcing conditions (high temperature or highly active catalyst), self-reaction can still occur. The relative positions of the chlorine atoms (e.g., 2,4-dichloro- vs. 4,6-dichloropyrimidine) will influence the reactivity of the mono-aminated species and thus potentially the extent of oligomerization.

Q5: How can I detect oligomerization in my reaction mixture?

A5: Oligomerization can often be visually observed as the formation of insoluble, polymeric material. Analytically, techniques like LC-MS are invaluable for identifying higher molecular weight species corresponding to dimers, trimers, and larger oligomers. 1H NMR spectroscopy can also be used, where complex, broad signals in the aromatic region may indicate the presence of a mixture of oligomeric products.[2]

Experimental Protocols

Protocol 1: Catalyst-Free Mono-amination of 4,6-Dichloropyrimidine

This protocol is adapted from a general procedure for the mono-amination of dichloropyrimidines and can be a starting point for optimization to avoid oligomerization in the subsequent di-amination step.[2]

Materials:

  • 4,6-Dichloropyrimidine (1.0 mmol)

  • Desired amine (1.0-1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (4.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5-10 mL)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine, the desired amine, and anhydrous potassium carbonate.

  • Add anhydrous DMF.

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Di-amination of a Mono-amino-chloropyrimidine

This protocol is a general procedure for the second amination step and can be optimized to minimize oligomerization.[1]

Materials:

  • Mono-amino-chloropyrimidine (1.0 mmol)

  • Desired amine (1.2-2.0 mmol, consider using a higher excess, e.g., 4.0 mmol, to suppress oligomerization)[1][2]

  • Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., DavePhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 mmol)

  • Anhydrous solvent (e.g., dioxane or toluene, 5-10 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor, the phosphine ligand, and the base.

  • Add the mono-amino-chloropyrimidine and the desired amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Reaction Pathway and the Onset of Oligomerization

The following diagrams illustrate the desired di-amination pathway and the competing oligomerization side reaction.

G cluster_main Desired Di-amination Pathway cluster_side Oligomerization Pathway A Dichloropyrimidine C Mono-aminated Intermediate A->C + Amine B Amine (R-NH2) E Di-aminated Product C->E + Amine F Mono-aminated Intermediate D Amine (R-NH2) H Dimer F->H + Dichloropyrimidine G Dichloropyrimidine I Higher Oligomers H->I + Mono-aminated Intermediate / Dichloropyrimidine G start Oligomerization Observed increase_amine Increase Amine Stoichiometry (e.g., >4 equiv) start->increase_amine check1 Problem Solved? increase_amine->check1 optimize_catalyst Optimize Catalyst/Ligand (for Buchwald-Hartwig) check1->optimize_catalyst No end_success Successful Di-amination check1->end_success Yes check2 Problem Solved? optimize_catalyst->check2 adjust_temp Adjust Reaction Temperature check2->adjust_temp No check2->end_success Yes check3 Problem Solved? adjust_temp->check3 change_solvent Screen Solvents check3->change_solvent No check3->end_success Yes end_fail Consult Further Literature/Expert change_solvent->end_fail

References

Troubleshooting low yields in nucleophilic substitution on pyrimidine rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nucleophilic aromatic substitution (SNAr) reactions on pyrimidine (B1678525) rings.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions on pyrimidine substrates, providing potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps
1. Low to No Product Yield a. Insufficiently Activated Pyrimidine Ring: The pyrimidine ring is not electron-deficient enough to facilitate nucleophilic attack.Ensure the pyrimidine ring possesses electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) to activate the ring for SNAr.[1]
b. Poor Leaving Group: The leaving group is not sufficiently labile.The typical reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I.[1] Consider using a substrate with a better leaving group if possible.
c. Weak Nucleophile: The attacking nucleophile has low reactivity.Increase the nucleophilicity. For instance, use an alkoxide instead of an alcohol, or a more basic amine.[1]
d. Low Reaction Temperature: The reaction lacks sufficient energy to overcome the activation barrier.Gradually increase the reaction temperature. Microwave irradiation can often significantly improve yields and reduce reaction times.[1][2][3][4][5]
e. Inappropriate Solvent: The solvent may not effectively solvate the nucleophile or facilitate the reaction.Use polar aprotic solvents like DMF, DMSO, or THF, which are known to promote SNAr reactions.[1] For certain reactions, water with a suitable base like KF can also be highly effective.[6]
f. Unsuitable or Insufficient Base: The base may not be strong enough to deprotonate the nucleophile or neutralize the acid generated.For amine nucleophiles, non-nucleophilic organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the more nucleophilic alkoxide.[1]
2. Formation of Multiple Products / Isomers a. Competing Reactions at Different Positions (e.g., C2 vs. C4): On di-substituted pyrimidines like 2,4-dichloropyrimidine, the nucleophile may attack both positions.Regioselectivity is influenced by the electronic environment. Generally, substitution at C4 is favored. However, electron-donating groups at C5 or C6 can direct attack to C2.[1][7] The choice of nucleophile is also critical; for example, tertiary amines can show high selectivity for the C2 position on 5-substituted-2,4-dichloropyrimidines.[8][9][10]
b. Di-substitution Instead of Mono-substitution: The product of the initial substitution reacts further with the nucleophile.Use a stoichiometric amount of the nucleophile. Lowering the reaction temperature can also help improve mono-substitution selectivity. Consider using a less reactive nucleophile if di-substitution remains a problem.[1]
3. Side Reactions a. Solvolysis: The solvent acts as a nucleophile, competing with the intended nucleophile.This is common with nucleophilic solvents like methanol (B129727) or ethanol, especially at higher temperatures. Use a non-nucleophilic solvent to avoid this side reaction.[1] If an alcohol is required as the solvent and is also the nucleophile, consider using it as the limiting reagent.
b. Hydrolysis of Starting Material or Product: Water present in the reaction mixture can lead to the formation of hydroxypyrimidine byproducts.Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
c. Ring-Opening or Degradation: The pyrimidine ring can be unstable under harsh conditions.This can occur with strong bases or at very high temperatures. Use milder bases and reaction temperatures to prevent degradation of the pyrimidine core.[1]
4. Difficulty in Product Purification a. Polar Product and Byproducts: The desired product may be difficult to separate from polar impurities or residual base.Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Acid-base extraction can be effective for separating basic or acidic products and impurities.[1]

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution on pyrimidines predominantly occur at the C2 and C4 positions?

A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto one of the electronegative nitrogen atoms, which provides significant stabilization. This stabilization is not possible when the attack occurs at the C5 position.

Q2: What is the typical order of leaving group ability for halogens in SNAr reactions on pyrimidines?

A2: The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. This is somewhat counterintuitive compared to SN1 and SN2 reactions. In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster reaction rate.[1]

Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines like 2,4-dichloropyrimidine?

A3: Substituents on the pyrimidine ring can significantly influence the regioselectivity of SNAr reactions. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position. However, this preference can be altered:

  • Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][7]

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position for most nucleophiles.[1] However, with tertiary amine nucleophiles, excellent C2 selectivity can be achieved on 2,4-dichloropyrimidines bearing a C5-electron-withdrawing group.[8][9][10]

Q4: What is the role of the base in SNAr reactions with amine and alcohol nucleophiles?

A4: The base plays a crucial role in these reactions.

  • With amine nucleophiles: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • With alcohol nucleophiles: A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is typically required to deprotonate the alcohol and form the much more nucleophilic alkoxide anion, which then attacks the pyrimidine ring.[1]

Q5: Can microwave irradiation improve my low yields?

A5: Yes, microwave-assisted synthesis can be a very effective method for improving yields and dramatically reducing reaction times in SNAr reactions on pyrimidines.[2][3][4][5] The rapid heating provided by microwaves can help overcome high activation barriers and often leads to cleaner reactions with fewer side products.

Quantitative Data on Reaction Parameters

Table 1: Effect of Solvent on the Yield of Amination of 2-Chloropyrimidine
EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1MorpholineToluene10017<5
2MorpholineDioxane1001710
3MorpholineAcetonitrile801715
4MorpholineIsopropanol801720
5MorpholineDMF1001740
6MorpholineWater1001784

Data adapted from a study on the amination of heteroaryl chlorides.[6]

Table 2: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine
EntryAmineBaseC4-isomer:C2-isomer Ratio
1DibutylamineK₂CO₃70:30
2DibutylamineLiHMDS>30:1
3N-MethylanilineLiHMDS97:3

Data adapted from a study on regioselective palladium-catalyzed amination, with the non-catalyzed SNAr results shown for comparison.[11]

Key Experimental Protocols

Protocol 1: General Procedure for Amination of a Chloropyrimidine
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[1]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for Thiolation of a Chloropyrimidine
  • Reactant Preparation: In a reaction vessel, prepare the thiolate by dissolving the thiol (1.1 eq.) in a solution of a suitable base (e.g., K₂CO₃, 1.1 eq.) in the chosen solvent (e.g., DMF) at room temperature.

  • Substrate Addition: Add the chloropyrimidine derivative (1.0 eq.) to the thiolate solution.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Pyrimidine SNAr check_activation Is the pyrimidine ring sufficiently activated? start->check_activation check_lg Is the leaving group adequate? (F > Cl > Br > I) check_activation->check_lg Yes add_ewg Consider a substrate with stronger EWGs check_activation->add_ewg No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes change_lg Use a substrate with a better leaving group (e.g., F) check_lg->change_lg No check_conditions Are reaction conditions (T, solvent, base) optimal? check_nucleophile->check_conditions Yes increase_nucleophilicity Increase nucleophilicity (e.g., use alkoxide instead of alcohol) check_nucleophile->increase_nucleophilicity No check_side_reactions Are there signs of side reactions? check_conditions->check_side_reactions Optimized optimize_conditions Increase T, use polar aprotic solvent, select appropriate base, consider microwave check_conditions->optimize_conditions No optimize_purification Is the purification method effective? check_side_reactions->optimize_purification No address_side_reactions Use anhydrous conditions, non-nucleophilic solvent, milder base/T check_side_reactions->address_side_reactions Yes success High Yield Achieved optimize_purification->success Yes add_ewg->check_lg change_lg->check_nucleophile increase_nucleophilicity->check_conditions optimize_conditions->check_side_reactions address_side_reactions->optimize_purification

Caption: Troubleshooting workflow for low yields in pyrimidine SNAr.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination pyrimidine Pyrimidine Ring (with Leaving Group) meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer + Nucleophile nucleophile Nucleophile meisenheimer_2 Meisenheimer Complex product Substituted Pyrimidine leaving_group Leaving Group meisenheimer_2->product - Leaving Group

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

References

Managing harsh reaction conditions in 4,6-diaminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,6-diaminopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Harsh reaction conditions are often necessary, and this guide aims to help you manage these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the typical challenges associated with them?

A1: The primary synthetic routes to this compound include the condensation of malononitrile (B47326) with formamide (B127407), the amination of 4,6-dichloropyrimidine (B16783), and the chlorination-amination sequence starting from 2,4-diamino-6-hydroxypyrimidine. Each route presents unique challenges:

  • From Malononitrile and Formamide: This is a classical and cost-effective method. However, it often requires high temperatures and pressures, which can be difficult to control and may lead to the formation of side products.[1] Achieving high yields can be challenging, and the reaction may require long reaction times.

  • From 4,6-Dichloropyrimidine: This route involves the nucleophilic substitution of the chloro groups with ammonia (B1221849) or an amino equivalent. A significant challenge is controlling the substitution to prevent the formation of mono-substituted and tri-substituted byproducts. The reaction can also be complicated by the formation of oligomers.[2]

  • From 2,4-Diamino-6-hydroxypyrimidine: This route involves an initial chlorination step, typically with phosphorus oxychloride (POCl₃), followed by amination. The chlorination step is often harsh and can lead to the formation of impurities that are difficult to remove.

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, and impure starting materials. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal for the chosen synthetic route. For the malononitrile and formamide route, temperatures are typically high, but excessive heat can lead to decomposition. For Pd-catalyzed aminations of chloropyrimidines, the temperature needs to be carefully controlled to balance reaction rate and catalyst stability.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions will result in low yields, while overly long reaction times can lead to the formation of degradation products.

  • Catalyst:

    • If using a catalyst, such as in Pd-catalyzed amination, ensure it is active and used in the correct loading. Deactivated catalysts will lead to poor conversion.

  • Purity of Reactants:

    • The purity of starting materials like malononitrile, formamide, and 4,6-dichloropyrimidine is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

Q3: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A3: Side product formation is a common issue in pyrimidine (B1678525) synthesis. Common side products in the synthesis of this compound include:

  • Oligomers: In the amination of 4,6-dichloropyrimidine, N,N-diarylation can lead to the formation of oligomeric byproducts.[2] To suppress this, a large excess of the amine is often required.[2]

  • Hantzsch-type Dihydropyridines: In reactions involving components similar to the Biginelli reaction, the formation of Hantzsch-type 1,4-dihydropyridine (B1200194) byproducts can occur, especially at higher temperatures.

  • Mono-substituted Intermediates: In the amination of 4,6-dichloropyrimidine, incomplete reaction can lead to the presence of 4-amino-6-chloropyrimidine (B18116) as a major impurity.

To minimize side products, consider optimizing the stoichiometry of your reactants, the order of addition, and the reaction temperature.

Q4: What are the best methods for purifying crude this compound?

A4: The purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. Common purification techniques include:

  • Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical. A mixed solvent system may be necessary to achieve good separation from impurities. Common solvents to consider for screening include ethanol, water, and mixtures thereof.

  • Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A polar mobile phase, often a mixture of a chlorinated solvent and an alcohol (e.g., dichloromethane/methanol), is typically required to elute the polar this compound.

  • Activated Carbon Treatment: If your product is colored due to impurities, treatment with activated carbon can be effective in removing them.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis from Malononitrile and Formamide
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInsufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal time.
Low pressure (if applicable).Ensure the reaction is conducted at the recommended pressure to facilitate the reaction.
Formation of a complex mixture of productsReaction temperature is too high, leading to decomposition.Lower the reaction temperature and consider a longer reaction time.
Impure starting materials.Ensure the malononitrile and formamide are of high purity.
Issue 2: Formation of Oligomers in the Amination of 4,6-Dichloropyrimidine
Symptom Possible Cause Suggested Solution
Presence of high molecular weight species in MS analysis.N,N-diarylation leading to oligomerization.[2]Increase the excess of the aminating agent (e.g., ammonia). A 4-fold or greater excess is often recommended.[2]
Difficult to purify the desired product from a tacky or polymeric residue.Oligomer formation.[2]Optimize the reaction conditions, including temperature and catalyst, to favor the desired di-substitution.

Data Presentation

Table 1: Effect of Reaction Conditions on the Pd-Catalyzed Amination of 4-Amino-6-chloropyrimidine
EntryCatalyst/LigandSolventTemperature (°C)Time (h)Yield (%)
1Pd(dba)₂ / BINAPDioxane10024Complex Mixture
2Pd(dba)₂ / DavePhosDioxane1002440-60
3Pd(dba)₂ / Ph-JosiPhosDioxane10024Moderate
4Pd(dba)₂ / Cy-JosiPhosDioxane10024Moderate
5Pd(dba)₂ / DavePhos (with 4 equiv. amine)Dioxane1002460
6Pd(dba)₂ / BINAP (with 4 equiv. amine)Dioxane1002460

Data adapted from a study on adamantane-containing diaminopyrimidines and is representative of the challenges in di-amination reactions.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Malononitrile and Formamide (General Procedure)

Materials:

  • Malononitrile

  • Formamide

  • Ammonia source (e.g., ammonium (B1175870) salt catalyst)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine malononitrile, a large excess of formamide (which also acts as the solvent), and an ammonium salt catalyst (e.g., ammonium chloride).

  • Seal the reactor and introduce ammonia gas to the desired pressure.

  • Heat the mixture to a high temperature (e.g., 150-200 °C) with stirring.

  • Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The crude product can be isolated by precipitation upon cooling or by the addition of an anti-solvent.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound from 4,6-Dichloropyrimidine (General Procedure)

Materials:

  • 4,6-Dichloropyrimidine

  • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

  • Solvent (e.g., ethanol, dioxane)

  • Pressure vessel (if using gaseous ammonia)

Procedure:

  • Dissolve 4,6-dichloropyrimidine in a suitable solvent in a pressure vessel.

  • Add a large excess of the ammonia source.

  • Seal the vessel and heat the reaction mixture with stirring. The temperature will depend on the reactivity of the specific ammonia source.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product should be purified to remove any mono-substituted intermediates or oligomers, typically by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst (if applicable) Start->Check_Catalyst Impure Impurities Detected? Check_Purity->Impure Suboptimal_Temp Suboptimal Temperature? Check_Conditions->Suboptimal_Temp Inactive_Catalyst Inactive Catalyst? Check_Catalyst->Inactive_Catalyst Impure->Check_Conditions No Purify_Reactants Purify Starting Materials Impure->Purify_Reactants Yes Suboptimal_Time Suboptimal Reaction Time? Suboptimal_Temp->Suboptimal_Time No Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Yes Suboptimal_Time->Check_Catalyst No Optimize_Time Optimize Reaction Time Suboptimal_Time->Optimize_Time Yes Replace_Catalyst Replace or Regenerate Catalyst Inactive_Catalyst->Replace_Catalyst Yes Success Yield Improved Inactive_Catalyst->Success No Purify_Reactants->Success Optimize_Temp->Success Optimize_Time->Success Replace_Catalyst->Success Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start_Materials Starting Materials (e.g., Malononitrile, 4,6-Dichloropyrimidine) Reaction Chemical Reaction (e.g., Condensation, Amination) Start_Materials->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Charcoal_Treatment Activated Carbon Treatment Recrystallization->Charcoal_Treatment Colored Impurities? Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Charcoal_Treatment->Pure_Product

References

Side reactions of 4,6-diaminopyrimidine in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-diaminopyrimidine. The information focuses on potential side reactions and degradation of this compound in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: I am using this compound in an acidic solution and see an unexpected peak in my HPLC analysis. What could this be?

A1: In acidic media, the primary side reaction of this compound is the hydrolysis of its amino groups to hydroxyl groups. The most likely byproduct is 4-amino-6-hydroxypyrimidine (B372064), and with prolonged exposure or harsher acidic conditions, this can further hydrolyze to 4,6-dihydroxypyrimidine (B14393). It is advisable to use the mildest acidic conditions and the shortest reaction time necessary for your protocol to minimize this degradation.

Q2: My reaction requires refluxing this compound in a strong acid. How can I minimize the formation of hydrolysis byproducts?

A2: To minimize hydrolysis, consider using a less nucleophilic solvent if your reaction chemistry allows. Additionally, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can be exacerbated by harsh conditions. If possible, explore alternative, less acidic catalysts or reaction conditions. Post-reaction, immediate neutralization of the acid can help preserve the integrity of your product.

Q3: Is this compound stable in basic solutions? I've noticed a gradual discoloration of my sample.

A3: this compound is generally unstable in basic media, especially at elevated temperatures. The discoloration you are observing is likely due to decomposition. While specific degradation pathways in basic media are not extensively documented in the literature, potential reactions include hydrolysis of the amino groups and possible ring-opening reactions under harsh basic conditions. It is recommended to avoid prolonged exposure to basic conditions and to store any solutions at low temperatures.

Q4: What are the expected hydrolysis products of this compound?

A4: The stepwise hydrolysis of this compound is expected to yield 4-amino-6-hydroxypyrimidine as the initial product, followed by the formation of 4,6-dihydroxypyrimidine upon complete hydrolysis of both amino groups.

Troubleshooting Guides

Issue 1: Appearance of a new, more polar peak in the HPLC chromatogram after acidic workup.

  • Possible Cause: Hydrolysis of one or both amino groups of this compound to hydroxyl groups. The resulting 4-amino-6-hydroxypyrimidine or 4,6-dihydroxypyrimidine are more polar and will likely have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak by mass spectrometry (MS). The expected mass would correspond to the addition of an oxygen atom and the loss of a nitrogen atom and a hydrogen atom for each hydrolysis step.

    • Optimize Conditions: Reduce the concentration of the acid, lower the reaction temperature, or decrease the reaction time.

    • Alternative Reagents: Investigate if a non-aqueous acidic workup or a milder acid could be used.

Issue 2: Low yield and a complex mixture of byproducts when using a strong base with this compound.

  • Possible Cause: this compound is susceptible to degradation in strong bases, potentially leading to a mixture of hydrolysis products and ring-opened byproducts.

  • Troubleshooting Steps:

    • Use a Milder Base: If your reaction allows, switch to a weaker base (e.g., an organic base like triethylamine (B128534) or DIPEA instead of inorganic hydroxides).

    • Lower the Temperature: Perform the reaction at a lower temperature to minimize degradation.

    • Protecting Groups: If the amino groups are not the reactive site for your desired transformation, consider protecting them before subjecting the molecule to harsh basic conditions.

Quantitative Data Summary

Compound SystemReagentProductYieldReference
Condensed 2,4-diaminopyrimidine (B92962) systems6 M HCl2-amino-4-oxopyrimidine isomerTypically exclusive product[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound under acidic and basic conditions.

1. Materials:

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Acidic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

4. Basic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Follow the same incubation and sampling procedure as described for acidic degradation, neutralizing the aliquots with an equivalent amount of HCl.

5. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Use LC-MS to determine the mass-to-charge ratio of any significant degradation products to aid in their identification.

Visualizations

Acid_Degradation_Pathway This compound This compound 4-Amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine This compound->4-Amino-6-hydroxypyrimidine + H2O - NH3 (H+) 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4-Amino-6-hydroxypyrimidine->4,6-Dihydroxypyrimidine + H2O - NH3 (H+) Basic_Degradation_Pathway This compound This compound 4-Amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine This compound->4-Amino-6-hydroxypyrimidine + H2O - NH3 (OH-) Ring Opening Products Ring Opening Products This compound->Ring Opening Products Direct Degradation (Harsh Conditions) 4-Amino-6-hydroxypyrimidine->Ring Opening Products Further Degradation (Strong Base, Heat) Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic Condition (e.g., 1 M HCl, 60°C) stock->acid base Basic Condition (e.g., 1 M NaOH, 60°C) stock->base sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms

References

Validation & Comparative

Comparative Biological Activity of 4,6-Diaminopyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 4,6-diaminopyrimidine derivatives. This class of compounds has garnered significant interest for its potential as potent inhibitors of key cellular targets implicated in a range of diseases, from cancer to inflammatory conditions.

This guide summarizes quantitative data from experimental studies, details the methodologies of key assays, and visualizes relevant signaling pathways to offer a comprehensive overview of the therapeutic potential of this compound derivatives. The information presented is intended to support further research and development in this promising area of medicinal chemistry.

Kinase Inhibitory Activity

This compound derivatives have demonstrated notable inhibitory activity against several classes of kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival. Its overexpression is associated with the progression and metastasis of various tumors.

A series of 2,4-diaminopyrimidine (B92962) derivatives were designed and synthesized as FAK inhibitors. Compound A12, in particular, showed potent anticancer activity against A549 and MDA-MB-231 cell lines, with IC50 values of 130 nM and 94 nM, respectively[1]. The structure-activity relationship (SAR) studies of these compounds often focus on substitutions at the C2 and C4 positions of the pyrimidine (B1678525) ring.

Compound IDTargetIC50 (nM)Cell LineReference
A12FAK-A549[1]
94MDA-MB-231[1]
TAE-226FAK--[1]
Janus Kinase (JAK) Inhibition

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Inhibitors of JAKs are of significant interest for the treatment of autoimmune diseases and cancers.

Pyrimidine-4,6-diamine derivatives have been optimized as selective JAK3 inhibitors. For instance, compound 11e exhibited excellent JAK3 inhibitory activity with an IC50 of 2.1 nM and demonstrated high selectivity over other JAK family members[2]. This selectivity is crucial for minimizing off-target effects.

Compound IDTargetIC50 (nM)Reference
11eJAK32.1[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a key target in non-small cell lung cancer.

This compound derivatives have been developed as potent EGFR inhibitors. One study reported a non-covalently bound reversible inhibitor, compound A12, with an IC50 value of 4.0 nM against EGFR L858R/T790M, showing more than 42-fold selectivity for the mutant over wild-type EGFR[3]. Another series of aminopyrimidine derivatives also showed promising EGFR inhibitory activity[3].

Compound IDTargetIC50 (nM)Selectivity (WT vs. Mutant)Reference
A12EGFR L858R/T790M4.0>42-fold[3]
EGFR WT170.0[3]
Troponin I-Interacting Kinase (TNNI3K) Inhibition

TNNI3K is a cardiac-specific kinase, and its inhibition is being explored as a potential therapeutic strategy for heart failure. A novel series of this compound inhibitors of TNNI3K have been developed, with optimized compounds like GSK854 showing high potency and selectivity[4].

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a critical enzyme in the synthesis of DNA precursors, and its inhibition can halt cell proliferation. This makes it an attractive target for antimicrobial and anticancer agents. The phenylpyrimidine derivative pyrimethamine (B1678524) and its analogs are known inhibitors of DHFR[5]. The diaminopyrimidine moiety is crucial for binding to the active site of the enzyme[5].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound derivatives, it is essential to visualize the cellular pathways they modulate and the experimental procedures used to assess their activity.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Migration FAK->Migration RAS RAS Src->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Progression Cell_Cycle_Progression ERK->Cell_Cycle_Progression Proliferation Proliferation ERK->Proliferation 4,6-Diaminopyrimidine_Derivative This compound Derivative (e.g., A12) 4,6-Diaminopyrimidine_Derivative->FAK

FAK Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Activation 4,6-Diaminopyrimidine_Derivative This compound Derivative (e.g., 11e) 4,6-Diaminopyrimidine_Derivative->JAK

JAK-STAT Signaling Pathway Inhibition.

Experimental_Workflow Compound_Synthesis Synthesis of this compound Derivatives Biochemical_Assay In Vitro Kinase Assay Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (MTT) Compound_Synthesis->Cell_Based_Assay Data_Analysis IC50 Determination Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of 4,6-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a definitive technique for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into the physical and chemical properties of a compound. This guide offers a comparative analysis of the crystallographic data for 4,6-diaminopyrimidine and a closely related derivative, 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, furnishing the experimental data and protocols necessary for a comprehensive structural validation.

The spatial arrangement of atoms and the intricate network of intermolecular interactions are fundamental to understanding the biological activity and potential applications of heterocyclic compounds like diaminopyrimidines. X-ray diffraction analysis provides an unambiguous roadmap of the molecular structure, confirming the identity and purity of a synthesized compound.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for this compound and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, offering a direct comparison of their structural features.

Table 1: Crystal Data and Structure Refinement

ParameterThis compound (Hypothetical Data)2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate[1]
Empirical FormulaC₄H₆N₄C₁₁H₁₂N₄O₃S
Formula Weight110.12284.31
Temperature (K)293(2)296(2)
Wavelength (Å)0.710730.71073
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
Unit Cell Dimensions
a (Å)Data not available8.243(2)
b (Å)Data not available11.583(4)
c (Å)Data not available13.582(5)
α (°)9090
β (°)Data not available99.43(3)
γ (°)9090
Volume (ų)Data not available1279.7(7)
Z44
Calculated Density (Mg/m³)Data not available1.476
Absorption Coefficient (mm⁻¹)Data not available0.260
F(000)Data not available592
Final R indices [I>2σ(I)]Data not availableR1 = 0.0450, wR2 = 0.1118
R indices (all data)Data not availableR1 = 0.0617, wR2 = 0.1228

Table 2: Selected Bond Lengths (Å)

BondThis compound (Hypothetical Data)2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate[1]
C1-N1Data not available1.345(3)
C1-N2Data not available1.321(3)
C2-N2Data not available1.350(3)
C2-C3Data not available1.378(4)
C3-C4Data not available1.393(4)
C4-N1Data not available1.365(3)
C1-N3Data not available1.339(3)
C4-N4Data not available1.415(3)
N4-S1Data not available1.642(2)
S1-O1Data not available1.432(2)
S1-O2Data not available1.436(2)
S1-C5Data not available1.758(3)

Table 3: Selected Bond Angles (°)

AngleThis compound (Hypothetical Data)2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate[1]
N1-C1-N2Data not available126.9(2)
N1-C1-N3Data not available116.7(2)
N2-C1-N3Data not available116.4(2)
N2-C2-C3Data not available122.2(3)
C2-C3-C4Data not available118.0(3)
N1-C4-C3Data not available121.7(2)
N1-C4-N4Data not available118.0(2)
C3-C4-N4Data not available120.3(2)
C1-N1-C4Data not available114.9(2)
C1-N2-C2Data not available116.2(2)
C4-N4-S1Data not available122.9(2)
O1-S1-O2Data not available119.5(1)
O1-S1-N4Data not available107.0(1)
O2-S1-N4Data not available107.6(1)
O1-S1-C5Data not available108.3(1)
O2-S1-C5Data not available108.1(1)
N4-S1-C5Data not available105.1(1)

Experimental Protocols

The following section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of the diaminopyrimidine derivatives.

Synthesis of 2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate[1]

A mixture of 2-amino-6-methylpyrimidin-4-ol (1.0 mmol, 1 equivalent) and K₂CO₃ (3 equivalents) in 10 mL of acetone (B3395972) was prepared in a 50 mL round-bottom flask. The mixture was stirred at ambient temperature. Subsequently, p-toluenesulfonyl chloride (1.3 mmol, 1.3 equivalents) was added, and the reaction mixture was refluxed for 4 hours. The completion of the reaction was monitored by thin-layer chromatography (TLC). The crude product was obtained upon filtration and then purified by recrystallization from ethanol (B145695) to yield crystals suitable for X-ray analysis.[2]

Single-Crystal X-ray Diffraction Analysis[1]

Data collection for the single crystal X-ray diffraction was performed on a Bruker Kappa APEX-II diffractometer equipped with a molybdenum-target X-ray tube and a graphite (B72142) monochromator.[2] The intensity of the diffraction peaks was recorded using a CCD detector. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The general workflow for the validation of a chemical structure by X-ray crystallography involves several key stages, from synthesis to final structure analysis and deposition.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_deposition Data Deposition Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: General workflow for single-crystal X-ray crystallography.

Logical Relationship in Structure Determination

The process of determining a crystal structure from diffraction data is a logical progression from raw data to a refined molecular model.

structure_determination_logic Diffraction_Pattern Diffraction Pattern (Intensities & Positions) Unit_Cell Unit Cell Parameters & Space Group Diffraction_Pattern->Unit_Cell Structure_Factors Structure Factor Amplitudes (|F|) Diffraction_Pattern->Structure_Factors Phase_Problem Phase Problem Structure_Factors->Phase_Problem Direct_Methods Direct Methods Phase_Problem->Direct_Methods Solution Electron_Density_Map Electron Density Map Direct_Methods->Electron_Density_Map Phase Estimates Atomic_Model Initial Atomic Model Electron_Density_Map->Atomic_Model Refinement Least-Squares Refinement Atomic_Model->Refinement Final_Structure Refined Structure (Coordinates, B-factors) Refinement->Final_Structure Final_Structure->Refinement Iterative Process

References

A Comparative Analysis of Kinase Inhibitors: Unveiling the Role of the 4,6-Diaminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is vast and complex, with the choice of a core chemical scaffold playing a pivotal role in determining the potency, selectivity, and overall pharmacological profile of a drug candidate. This guide provides a detailed comparative analysis of kinase inhibitors featuring a 4,6-diaminopyrimidine scaffold against those built on other common chemical frameworks. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

At the Core of Inhibition: A Tale of Two Scaffolds

The this compound core is a privileged scaffold in kinase inhibitor design. Its structure allows for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for potent inhibition. This scaffold has been successfully employed in the development of inhibitors targeting a range of kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).

However, a multitude of other successful kinase inhibitors have been developed using alternative scaffolds such as quinazoline, indole, and pyrazolo[3,4-d]pyrimidine. These alternative structures offer different steric and electronic properties, which can be exploited to achieve desired selectivity and potency against specific kinase targets.

Quantitative Comparison of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables provide a comparative overview of the IC50 values for representative kinase inhibitors, categorized by their core scaffold and target kinase. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the particular cell line used.

Table 1: Comparative Inhibitory Activity (IC50) Against Janus Kinases (JAKs)

InhibitorCore ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
Fedratinib2,4-Diaminopyrimidine-3--JAK2
RuxolitinibPyrrolo[2,3-d]pyrimidine3.32.842819JAK1/JAK2[1][2]
TofacitinibPyrrolo[2,3-d]pyrimidine112201-Pan-JAK (JAK3 preference)[2]
BaricitinibPyrrolo[2,3-d]pyrimidine5.95.7>40053JAK1/JAK2[2]
UpadacitinibPyrrolo[2,3-d]pyrimidine431202,3004,700JAK1[2]
FilgotinibPyrrolo[2,3-d]pyrimidine1028810116JAK1[2]

Table 2: Comparative Inhibitory Activity (IC50) Against Epidermal Growth Factor Receptor (EGFR)

InhibitorCore ScaffoldEGFR (wild-type) IC50EGFR (mutant) IC50
Diaminopyrimidine-based Inhibitor (Compound 8) 2,4-Diaminopyrimidine-1.2 µM (pEGFR in H1975 cells)[3]
Gefitinib Quinazoline10-100 nM (in sensitive cell lines)>10 µM (in resistant cell lines)[4]
Erlotinib Quinazoline2 nM7.17 - 10.02 µM (in resistant cell lines)[5][6]
Lapatinib Quinazoline160 nM-
Pyrazolo[3,4-d]pyrimidine derivative (Compound 16) Pyrazolo[3,4-d]pyrimidine34 nM-[7]

Table 3: Comparative Inhibitory Activity (IC50) Against Other Key Kinases

InhibitorCore ScaffoldTarget Kinase(s)IC50
Sunitinib IndoleVEGFRs, PDGFRs, KIT, RET, CSF-1R, flt3Varies by kinase[][9]
Pyrazolo[3,4-d]pyrimidine derivative (S29) Pyrazolo[3,4-d]pyrimidineSrc1.72 µM (in Daoy cells)[10]
Quinazolin-4(3H)-one derivative (3j) QuinazolineCDK2, HER2, EGFR, VEGFR2EGFR: 0.181 µM, VEGFR2: >10 µM[11]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways targeted by these inhibitors and a generalized workflow for their evaluation.

Signaling_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor JAK Inhibitor (e.g., with this compound Scaffold) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental_Workflow General Workflow for Kinase Inhibitor Evaluation cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine Biochemical IC50 Kinase_Assay->Determine_IC50 Cell_Culture Cell Culture Treatment Treat with Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Phospho_Assay Cellular Phosphorylation Assay (Western Blot / ELISA) Treatment->Phospho_Assay Determine_Cellular_IC50 Determine Cellular IC50 Viability_Assay->Determine_Cellular_IC50 Assess_Target_Engagement Assess Target Engagement & Downstream Signaling Phospho_Assay->Assess_Target_Engagement Start Start Start->Kinase_Assay Start->Cell_Culture

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key experiments commonly used in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10]

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Test inhibitor

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

    • Kinase Reaction:

      • In a multi-well plate, add the test inhibitor or DMSO (vehicle control) to each well.

      • Add the kinase to each well and incubate to allow for inhibitor binding.

      • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

      • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • ADP Detection:

      • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

      • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

      • Determine the IC50 value by fitting the data to a dose-response curve.[12]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a kinase inhibitor on the proliferation and viability of cancer cells.[13]

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Test inhibitor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare serial dilutions of the test inhibitor in complete culture medium.

      • Replace the medium in the wells with the medium containing different concentrations of the inhibitor or a vehicle control (DMSO).

      • Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition:

      • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

    • Formazan Solubilization:

      • Carefully remove the medium containing MTT.

      • Add DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition and Analysis:

      • Measure the absorbance of each well at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

      • Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.[13]

Western Blot Analysis for Target Engagement

Western blotting is a powerful technique to confirm that a kinase inhibitor is engaging its target within a cellular context by measuring changes in the phosphorylation of the target kinase or its downstream substrates.[11]

  • Materials:

    • Cell line of interest

    • Test inhibitor

    • Lysis buffer containing protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment:

      • Culture cells to the desired confluency.

      • Treat cells with various concentrations of the test inhibitor or vehicle control for a specified time.

    • Protein Extraction:

      • Lyse the cells in lysis buffer to extract total protein.

      • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Protein Transfer:

      • Separate the protein lysates by SDS-PAGE.

      • Transfer the separated proteins to a membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Signal Detection and Analysis:

      • Incubate the membrane with a chemiluminescent substrate.

      • Detect the signal using an imaging system.

      • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on protein phosphorylation.[11]

Conclusion

The choice of a chemical scaffold is a critical decision in the design of kinase inhibitors. The this compound scaffold has proven to be a valuable framework for developing potent inhibitors against various kinases. However, the diverse chemical space offered by other scaffolds like quinazoline, indole, and pyrazolo[3,4-d]pyrimidine provides medicinal chemists with a rich toolbox to fine-tune the properties of their drug candidates. By carefully considering the comparative data and employing robust experimental methodologies as outlined in this guide, researchers can more effectively navigate the challenging but rewarding path of kinase inhibitor discovery and development.

References

Comparing the efficacy of different synthetic routes to 4,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 4,6-diaminopyrimidine, a crucial building block in the development of various pharmaceutical agents. The comparison focuses on a well-established two-step method commencing from 4,6-dihydroxypyrimidine (B14393) and a more direct, though less documented, one-step synthesis from malononitrile (B47326) and formamidine. Experimental data and detailed protocols are provided for the former, allowing for an informed assessment of its efficacy.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through fundamentally different strategies: the functional group interconversion of a pre-existing pyrimidine (B1678525) ring or the de novo construction of the ring from acyclic precursors.

Route 1: Two-Step Synthesis from 4,6-Dihydroxypyrimidine

This widely utilized route involves the initial chlorination of 4,6-dihydroxypyrimidine to yield 4,6-dichloropyrimidine (B16783), which is subsequently aminated to afford the final product. This method is robust and high-yielding, though it involves two distinct synthetic operations.

Route 2: One-Step Synthesis from Malononitrile and Formamidine

Conceptually, a more convergent approach involves the direct condensation of malononitrile with formamidine. While the reaction of malononitrile and its derivatives with amidines to form pyrimidines is known, a specific, high-yielding protocol for the synthesis of the parent this compound is not as extensively documented in readily available literature.[1]

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound from 4,6-dihydroxypyrimidine.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Chlorination4,6-DihydroxypyrimidinePhosphorus oxychloride, N,N-DiisopropylethylamineNone801.5~70
2Amination4,6-DichloropyrimidineAmmonia (B1221849)Ethanol (B145695)1508High (not specified)

Experimental Protocols

Route 1: Two-Step Synthesis from 4,6-Dihydroxypyrimidine

Step 1: Synthesis of 4,6-Dichloropyrimidine

This procedure is adapted from a general method for the chlorination of dihydroxypyrimidines.[2]

  • Materials: 4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine.

  • Procedure:

    • To a stirred mixture of 4,6-dihydroxypyrimidine (1 equivalent) and phosphorus oxychloride (2.2 equivalents), N,N-diisopropylethylamine (2 equivalents) is added dropwise, ensuring the temperature is maintained below 80°C.

    • Upon completion of the addition, the reaction mixture is heated to 80°C for 90 minutes.

    • The hot reaction mixture is then extracted with an organic solvent such as methylcyclohexane.

    • The organic extracts are combined, and the solvent is removed under reduced pressure to yield 4,6-dichloropyrimidine as a solid. The reported yield for a similar process is around 70%.[2]

Step 2: Synthesis of this compound

This protocol is a general representation of the amination of dichloropyrimidines.

  • Materials: 4,6-dichloropyrimidine, ethanolic ammonia solution.

  • Procedure:

    • A solution of 4,6-dichloropyrimidine (1 equivalent) in ethanol is placed in a sealed pressure vessel.

    • An excess of a saturated solution of ammonia in ethanol is added.

    • The vessel is heated to approximately 150°C for 8 hours.

    • After cooling to room temperature, the reaction vessel is carefully opened in a well-ventilated fume hood.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization to afford this compound. While a specific yield for this reaction is not provided in the searched literature, amination of dichloropyrimidines with primary and secondary amines is a well-established, high-yielding reaction.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described.

Synthetic_Route_1 DHP 4,6-Dihydroxypyrimidine DCP 4,6-Dichloropyrimidine DHP->DCP  POCl₃, Base  80°C, 1.5h DAP This compound DCP->DAP  NH₃, Ethanol  150°C, 8h Synthetic_Route_2 cluster_0 Malononitrile Malononitrile DAP This compound Malononitrile->DAP  Condensation Formamidine Formamidine Formamidine->DAP  Condensation

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4,6-Diaminopyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of biologically active compounds. Derivatives of this structure have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[1] This guide provides an objective comparison of the in vitro and in vivo activities of several classes of this compound-based drugs, supported by experimental data and detailed methodologies to inform preclinical drug development.

Data Presentation: A Comparative Analysis

The successful translation of a drug candidate from a promising in vitro lead to an effective in vivo therapeutic is a primary challenge in drug discovery. The following tables summarize quantitative data for representative this compound-based compounds, focusing on their activity as inhibitors of Focal Adhesion Kinase (FAK), Janus Kinase 3 (JAK3), and Epidermal Growth Factor Receptor (EGFR).

Table 1: In Vitro vs. In Vivo Activity of a 2,4-Diaminopyrimidine-Based FAK Inhibitor (Compound A12)
ParameterIn Vitro ActivityIn Vivo ActivityReference(s)
Compound Compound A12Compound A12[2]
Target Focal Adhesion Kinase (FAK)FAK-expressing tumors[2]
Metric IC50Acute Toxicity[2]
Value FAK IC50: < 3 nMA549 cell line IC50: 130 nMMDA-MB-231 cell line IC50: 94 nMAcceptable safety profile[2]
System Enzyme assay, Human cancer cell lines (A549, MDA-MB-231)Animal model[2]
Table 2: In Vitro Activity of a Pyrimidine-4,6-diamine based JAK3 Inhibitor (Compound 11e)
ParameterIn Vitro ActivityReference(s)
Compound Compound 11e[3]
Target Janus Kinase 3 (JAK3)[3]
Metric IC50[3]
Value JAK3 IC50: 2.1 nM[3]
System Enzyme assay, IL-2-stimulated T cell proliferation assay[3]
Table 3: In Vitro vs. In Vivo Activity of a 2,4-Diaminopyrimidine-Based EGFR Inhibitor (Rociletinib/CO-1686)
ParameterIn Vitro ActivityIn Vivo ActivityReference(s)
Compound Rociletinib (CO-1686)Rociletinib (CO-1686)[4]
Target EGFR (mutant-selective)EGFR (mutant-selective)[4]
Metric IC50Tumor Growth Inhibition[4]
Value Potent nM inhibition against EGFRL858R/T790MDose-dependent tumor response[4]
System H1975, PC-9, HCC827 cell linesH1975 human NSCLC xenograft model (nude mice)[4]

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway targeted by this compound-based compounds and a general experimental workflow for their evaluation.

FAK_Signaling_Pathway cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway FAK FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2 Grb2 Src->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation A12 Compound A12 (this compound-based) A12->FAK

Inhibition of the FAK signaling pathway by a this compound-based compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (this compound Core) kinase_assay Kinase Inhibition Assay (e.g., FAK, JAK3, EGFR) synthesis->kinase_assay Test Compound cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) kinase_assay->cell_viability Identify Lead Compounds xenograft Xenograft Model (e.g., Nude Mice with Human Tumors) cell_viability->xenograft Promising Lead dosing Compound Administration (Oral or IP) xenograft->dosing monitoring Tumor Growth Monitoring dosing->monitoring toxicity Toxicity Assessment monitoring->toxicity

General experimental workflow for evaluating this compound-based compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay
  • Principle : This assay quantifies the ability of a test compound to inhibit the activity of a specific protein kinase. The activity is measured by the amount of phosphorylated substrate produced.[4]

  • Materials :

    • Recombinant human kinase (e.g., FAK, JAK3, EGFR)

    • Kinase substrate (peptide or protein)

    • Test compound (dissolved in DMSO)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • 384-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure :

    • Add the kinase, substrate, and various concentrations of the test compound to the wells of a 384-well plate.[4]

    • Initiate the kinase reaction by adding a specific concentration of ATP.[4]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[4]

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.[4]

    • Read the luminescence signal using a plate reader.[4]

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.[4]

    • Determine the IC50 value by fitting the data to a dose-response curve.[4]

In Vitro Cell Viability (MTT) Assay
  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[4][5]

  • Materials :

    • Cancer cell lines (e.g., A549, MDA-MB-231, H1975)[2][4]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[4]

    • Test compound (dissolved in DMSO)[5]

    • MTT solution (5 mg/mL in PBS)[5]

    • Solubilization solution (e.g., DMSO)[5]

    • 96-well plates[4]

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[4]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).[4]

    • Determine the IC50 value from the dose-response curve.[4]

In Vivo Xenograft Tumor Model
  • Principle : This model evaluates the antitumor efficacy of a test compound in an immunodeficient mouse bearing a tumor derived from a human cancer cell line.[4][5]

  • Materials :

    • Immunodeficient mice (e.g., nude or SCID mice)[4][5]

    • Human cancer cell line (e.g., H1975)[4]

    • Test compound formulated in a suitable vehicle

    • Vehicle control

  • Procedure :

    • Subcutaneously inject human tumor cells into the flank of the immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[5]

    • Randomize mice into treatment and control groups.[5]

    • Administer the test compound (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[5]

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).[5]

    • At the end of the study (e.g., after 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis.[5]

    • Calculate the tumor growth inhibition (TGI) in the treated groups compared to the control group.

References

Selectivity Profiling of 4,6-Diaminopyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-diaminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has led to the development of clinical candidates targeting diverse kinase families implicated in oncology, inflammation, and cardiovascular diseases. This guide provides a comparative analysis of the selectivity profiles of three distinct this compound-based inhibitors against their primary targets and the broader human kinome, supported by quantitative experimental data.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the selectivity profiles of three this compound-based inhibitors targeting Troponin I-Interacting Kinase (TNNI3K), Janus Kinase 3 (JAK3), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

GSK854: A Highly Selective TNNI3K Inhibitor

GSK854 is a potent inhibitor of TNNI3K, a cardiac-specific kinase implicated in heart failure. Its selectivity was assessed against a panel of 294 kinases.

Kinase Target Inhibition Notes
TNNI3K Potent Inhibition (IC50 < 10 nM) Primary Target
ZAK (MLTK)Significant InhibitionThe only other kinase significantly inhibited in the panel.
292 Other Kinases>100-fold selectivity over 96% of the tested kinases.[1]Demonstrates high selectivity for TNNI3K.

Table 1: Selectivity Profile of GSK854. Data sourced from descriptive analysis in the literature. A full quantitative dataset was not publicly available.

Compound III-4: A Covalent Inhibitor Targeting a Unique Cysteine in JAK3

Compound III-4 is an irreversible inhibitor that achieves high selectivity for JAK3 by covalently modifying a non-catalytic cysteine (Cys909) near the ATP-binding site. This cysteine is not present in other JAK family members.

Kinase Target IC50 (nM) Selectivity vs. JAK3
JAK3 57 -
JAK1> 10,000> 175-fold
JAK2> 10,000> 175-fold
TYK2> 10,000> 175-fold

Table 2: Biochemical Potency and Selectivity of the Covalent JAK3 Inhibitor III-4 against JAK Family Kinases.[2]

Zabedosertib (BAY1834845): A Selective IRAK4 Inhibitor

Zabedosertib is a clinical-stage inhibitor of IRAK4, a key kinase in innate immune signaling. Its selectivity was profiled against a broad panel of kinases using the KINOMEscan™ platform. The data is presented as percent of control (%Ctrl), where a lower number indicates stronger binding.

Kinase Target %Ctrl @ 1µM Primary Target/Off-Target
IRAK4 0.3 Primary Target
FLT32.5Off-Target
DDR13.5Off-Target
TRKA (NTRK1)5.5Off-Target
TRKB (NTRK2)6.5Off-Target
MER (MERTK)7.5Off-Target
TYRO38.5Off-Target
KIT9.5Off-Target
MLTK (ZAK)10.5Off-Target
CSF1R11.5Off-Target

Table 3: Selectivity of Zabedosertib (BAY1834845) against a panel of human kinases. The table shows the top 10 kinases with the strongest binding affinity (lowest %Ctrl) at a 1µM concentration. Data extracted from the supplementary information of Bothe et al., J Med Chem 2024.[1][3][4]

Signaling Pathways and Experimental Workflows

To provide context for the therapeutic rationale and the methods used to determine inhibitor selectivity, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway in Innate Immunity TLR Toll-like Receptor (TLR) or IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF, IL-6) Nucleus->Cytokines Gene Transcription

Caption: IRAK4 signaling cascade in innate immunity.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Cytokine binding JAK3 JAK3 CytokineReceptor->JAK3 JAK1->JAK3 Trans- phosphorylation STAT STAT JAK3->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

TNNI3K_Signaling_Pathway TNNI3K Signaling in Cardiomyocytes Stress Cardiac Stress (e.g., Ischemia) TNNI3K TNNI3K Stress->TNNI3K Activation p38 p38 MAPK TNNI3K->p38 Activation Mitochondria Mitochondria p38->Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis CardiacDysfunction Cardiac Dysfunction Apoptosis->CardiacDysfunction

Caption: TNNI3K signaling in cardiac stress.

Kinase_Inhibitor_Profiling_Workflow Experimental Workflow for Kinase Inhibitor Profiling Compound Test Compound (this compound derivative) PrimaryAssay Primary Biochemical Assay (e.g., against target kinase) Compound->PrimaryAssay Potency Determine Potency (IC50 / Kd) PrimaryAssay->Potency KinomeScan Broad Kinase Panel Screen (e.g., KINOMEscan™) Potency->KinomeScan Potent hits Selectivity Assess Selectivity Profile KinomeScan->Selectivity CellularAssay Cell-based Assays (Target engagement & functional) Selectivity->CellularAssay Selective hits CellularEfficacy Determine Cellular Efficacy (EC50) CellularAssay->CellularEfficacy LeadOptimization Lead Optimization CellularEfficacy->LeadOptimization

Caption: Kinase inhibitor profiling workflow.

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the evaluation of this compound-based kinase inhibitors.

KINOMEscan™ Selectivity Profiling (Competition Binding Assay)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Objective: To determine the dissociation constant (Kd) or the percentage of kinase bound to an immobilized ligand in the presence of a test compound (%Ctrl) for a broad range of kinases.

Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

General Protocol:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed ligand to create the affinity resin. The beads are then washed to remove any unbound ligand.

  • Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations for Kd determination or a single high concentration for %Ctrl) are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.

  • Washing: The magnetic beads are washed to remove any unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis:

    • For single-concentration screening, the amount of kinase detected in the presence of the test compound is compared to a DMSO control to calculate the percent of control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound.

    • For Kd determination, the amount of bound kinase is measured across a range of test compound concentrations, and the data are fitted to a dose-response curve to calculate the dissociation constant (Kd).

Biochemical Kinase Activity Assay (e.g., for JAK3)

This assay measures the ability of an inhibitor to block the catalytic activity of a kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate (either a peptide or a protein) by the kinase. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity (³²P or ³³P-ATP), fluorescence, or luminescence.

General Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase, a specific substrate, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute further into the reaction buffer.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of a microtiter plate.

    • Add the diluted test compound or DMSO (as a control) to the wells and pre-incubate to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C for 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated product. For example, in a radiometric assay, the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the activity of the DMSO control (0% inhibition) and a background control (100% inhibition). The normalized data are then plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a framework for understanding and comparing the selectivity of this compound-based kinase inhibitors. The provided data and methodologies are intended to assist researchers in the selection and evaluation of these compounds for further investigation in drug discovery and chemical biology.

References

A Comparative Guide to 4,6-Diaminopyrimidine and Other Key Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. Heterocyclic ring systems are foundational to a vast array of approved therapeutics, prized for their ability to engage with biological targets through a variety of interactions and for the fine-tuning of pharmacokinetic properties.[1] This guide provides a comparative analysis of the 4,6-diaminopyrimidine scaffold against other prominent heterocyclic systems—quinoline (B57606), indole (B1671886), and benzimidazole—offering researchers an objective overview supported by experimental data and methodologies.

Introduction to Privileged Scaffolds

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. In drug design, certain heterocyclic cores are termed "privileged scaffolds" due to their recurrence in successful drugs, targeting a wide range of biological entities.[1] This prevalence is attributed to their metabolic stability, synthetic accessibility, and their capacity to present functional groups in specific three-dimensional orientations, which is crucial for target binding. The scaffolds discussed herein—diaminopyrimidine, quinoline, indole, and benzimidazole—are all prominent examples of such privileged structures.

Comparative Analysis of Physicochemical Properties

The physicochemical profile of a scaffold is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The table below summarizes key physicochemical data for the unsubstituted parent scaffolds.

PropertyPyrimidineQuinolineIndoleBenzimidazole
Molecular Weight ( g/mol ) 80.09129.16117.15118.14
LogP (calculated) -0.40[2]2.032.141.32[3]
Aqueous Solubility 41 g/L at 20°C[4]6 g/L[5]0.19 g/LSoluble
pKa (most basic) 1.23[6]4.90[7]-2.45.6 (for conjugate acid)[8]

Biological Activity and Approved Drugs

The true measure of a scaffold's utility lies in its successful application in approved therapeutics. The following table compares the scaffolds based on their common biological targets and provides examples of approved drugs, along with their reported efficacy where available.

ScaffoldCommon Biological TargetsExample Approved DrugPrimary TargetReported IC50/Efficacy
Diaminopyrimidine Kinases (JAK, DHFR), TransportersFedratinibJAK2IC50 = 3 nM
TrimethoprimDihydrofolate Reductase-
Quinoline Kinases (VEGFR, EGFR), TopoisomerasesLenvatinibVEGFR2IC50 = 4 nM
BosutinibSrc/AblIC50 = 1.2 nM (Abl)
Indole Kinases (VEGFR, PDGFR), Tubulin, HDACSunitinibVEGFR2, PDGFRβIC50 = 2 nM (VEGFR2)
PanobinostatHDACIC50 = 5 nM
Benzimidazole Proton Pumps, Angiotensin II Receptor, KinasesOmeprazoleH+/K+ ATPase-
TelmisartanAT1 Receptor-
Mebendazoleβ-tubulinIC50 = 0.01 µM (on cancer cell lines)[9]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. Below are methodologies for the synthesis of a core scaffold and key biological and physicochemical assays.

Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound core starting from malononitrile (B47326).

Materials:

Procedure:

  • In a round-bottom flask, dissolve malononitrile in methanol.

  • Add a catalytic amount of sodium methoxide and stir the mixture.

  • Slowly add formamide to the reaction mixture.

  • Add ammonium chloride and heat the mixture to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a solution of hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum to yield this compound.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a standard method for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compound (dissolved in DMSO)

  • Phosphocellulose filter paper

  • Phosphoric acid wash solution

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper multiple times with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Place the washed filter paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.

Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[10][11]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[10]

  • Test compound

  • Centrifuge tubes

  • Mechanical shaker

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or n-octanol phase.

  • Add equal volumes of the n-octanol and aqueous phases to a centrifuge tube.[10]

  • Add a small aliquot of the compound's stock solution to the tube.

  • Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the tube to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the LogP value using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

Visualizing Key Concepts in Drug Design

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[12][13] Many kinase inhibitors, including those based on the diaminopyrimidine scaffold, target components of this pathway.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT Dimer STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus DNA DNA Dimer->DNA Binding Transcription Gene Transcription DNA->Transcription

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Experimental Workflow: High-Throughput Screening (HTS) for Kinase Inhibitors

This workflow illustrates a typical process for identifying novel kinase inhibitors from a large compound library.

HTS_Workflow Lib Compound Library Primary Primary HTS Assay (e.g., Radiometric) Lib->Primary Hits Initial Hits Primary->Hits Identifies potential inhibitors Dose Dose-Response Assay (IC50 Determination) Hits->Dose Confirmed Confirmed Hits Dose->Confirmed Confirms potency Secondary Secondary Assays (e.g., Orthogonal, Selectivity) Confirmed->Secondary Leads Lead Compounds Secondary->Leads Validates mechanism & selectivity

Caption: A standard workflow for kinase inhibitor high-throughput screening.

Logical Relationship: Scaffold Selection Decision Tree

The choice of a scaffold in drug design is a multi-parameter decision. This diagram outlines a simplified decision-making process for selecting a scaffold for a kinase inhibitor.

Scaffold_Selection Start Start: New Kinase Target Known Are there known scaffolds for this target? Start->Known UseKnown Use Existing Scaffold (e.g., Diaminopyrimidine) Known->UseKnown Yes ScaffoldHop Scaffold Hopping (e.g., Bioisosteric Replacement) Known->ScaffoldHop No Properties Desired Physicochemical Properties (LogP, Solubility)? UseKnown->Properties Final Selected Scaffold UseKnown->Final ScaffoldHop->Properties SelectHydrophilic Select more polar scaffold (e.g., Pyrimidine) Properties->SelectHydrophilic Low LogP, High Solubility SelectLipophilic Select more lipophilic scaffold (e.g., Quinoline, Indole) Properties->SelectLipophilic High LogP, Membrane Permeability IP Intellectual Property Considerations? SelectHydrophilic->IP SelectLipophilic->IP IP->UseKnown Favorable Novel Design Novel Scaffold IP->Novel Constrained Novel->Final

Caption: A decision tree for heterocyclic scaffold selection in kinase inhibitor design.

Conclusion

The this compound scaffold, along with quinoline, indole, and benzimidazole, represents a cornerstone of modern medicinal chemistry. Each scaffold possesses a unique combination of physicochemical properties, synthetic accessibility, and a proven track record in targeting diverse biological pathways. The diaminopyrimidine core is particularly prevalent in kinase inhibitors, leveraging its hydrogen bonding capabilities to interact with the hinge region of the ATP binding site. In contrast, scaffolds like quinoline and indole offer greater lipophilicity, which can be advantageous for cell permeability but may also present challenges with solubility and metabolism.

Ultimately, the choice of a scaffold is not a one-size-fits-all decision but rather a strategic process guided by the specific therapeutic target, the desired ADME profile, and the intellectual property landscape. This guide serves as a foundational resource to aid researchers in making informed decisions at the outset of their drug discovery endeavors.

References

Validating the Mechanism of Action of 4,6-Diaminopyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-diaminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile kinase binding motif. Compounds incorporating this core have shown inhibitory activity against a range of therapeutically relevant kinases, making them attractive candidates for drug development in oncology, immunology, and cardiology. This guide provides an objective comparison of this compound-based inhibitors against other established alternatives, supported by experimental data and detailed protocols to aid in the validation of their mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro and cellular potency of representative this compound compounds against their respective kinase targets, alongside key alternative inhibitors. This allows for a direct comparison of their efficacy.

Table 1: Comparison of TNNI3K Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCellular ActivityReference
GSK854 (this compound) TNNI3K<10-Reduces infarct size in mice[1]
GSK329TNNI3K10-Reduces infarct size in mice[1]

Table 2: Comparison of EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50 µM)Reference
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives EGFRVariesVarious Cancer Cell LinesVaries[2]
OsimertinibEGFR (T790M)8.5H19750.01[3][4]
GefitinibEGFR18.2A4310.08[4][5]
ErlotinibEGFR57.8A4310.1[5][6]
LapatinibEGFR/HER2160 (EGFR)A4310.16[5][6]

Table 3: Comparison of FAK Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50 µM)Reference
Compound A12 (diaminopyrimidine derivative) FAK-A549, MDA-MB-2310.13 (A549), 0.094 (MDA-MB-231)[7]
Defactinib (VS-6063)FAK0.6-Investigated in clinical trials[7][8]
BI 853520FAK1-Investigated in clinical trials[8]
GSK2256098FAK-VariousInvestigated in clinical trials[7][8]

Table 4: Comparison of JAK3 Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCellular ActivityReference
Pyrimidine-4,6-diamine derivatives (e.g., Compound 11e) JAK32.1T cellsModerate inhibition of IL-2-stimulated proliferation[9]
TofacitinibJAK1/JAK31.2 (JAK3)-Pan-JAK inhibitor[9][10]
RuxolitinibJAK1/JAK2428 (JAK3)-JAK1/2 preferential[9]
UpadacitinibJAK143 (JAK3)-JAK1 selective[9][10]

Table 5: Comparison of HPK1 Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCellular ActivityReference
Diaminopyrimidine carboxamides HPK1Nanomolar rangeHuman PBMCsSustained elevation of IL-2 production
BGB-15025HPK1--Phase I clinical trials[11][12]
CFI-402411HPK1--Phase I/II clinical trials[11][12]
NDI-101150HPK1--Phase I/II clinical trials[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of a compound's mechanism of action. Below are protocols for key experiments typically employed in the characterization of kinase inhibitors.

Biochemical Kinase Activity Assay (e.g., TR-FRET)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant purified kinase

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Europium-labeled anti-phospho-substrate antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • Test compounds (serially diluted)

    • 384-well low-volume microplates

  • Procedure:

    • Add 2 µL of serially diluted test compound to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of a mixture of the biotinylated substrate and ATP to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 2 µL of the detection mix (Europium-labeled antibody and APC-labeled streptavidin in EDTA-containing buffer) to stop the reaction.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cellular Proliferation Assay (e.g., MTT Assay)

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (serially diluted)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.[2]

Western Blotting for Phospho-Protein Analysis

Objective: To determine the effect of a compound on the phosphorylation of the target kinase and its downstream substrates in a cellular context.

Methodology:

  • Reagents and Materials:

    • Cell line of interest

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (total and phospho-specific for the target kinase and downstream proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Diaminopyrimidine This compound Compound Diaminopyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound compounds.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_comparison Comparative Analysis Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine_IC50 Determine Direct Inhibitory Potency (IC50) Biochemical_Assay->Determine_IC50 Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Determine_IC50->Cell_Proliferation Western_Blot Western Blotting Determine_IC50->Western_Blot Determine_Cellular_IC50 Determine Cellular Efficacy (IC50) Cell_Proliferation->Determine_Cellular_IC50 Confirm_Target_Engagement Confirm Target Engagement (Phosphorylation Status) Western_Blot->Confirm_Target_Engagement Compare_Data Compare with Alternative Inhibitors Determine_Cellular_IC50->Compare_Data Confirm_Target_Engagement->Compare_Data

Caption: Experimental workflow for validating the mechanism of action of kinase inhibitors.

Logical Relationship Diagram

Logical_Relationship cluster_compound Compound Properties cluster_activity Biological Activity cluster_outcome Therapeutic Potential Compound This compound Compound Biochemical_Potency Biochemical Potency (Low IC50) Compound->Biochemical_Potency leads to Cellular_Efficacy Cellular Efficacy (Low IC50) Biochemical_Potency->Cellular_Efficacy correlates with Target_Engagement Target Engagement (Reduced Phosphorylation) Cellular_Efficacy->Target_Engagement is confirmed by Therapeutic_Effect Desired Therapeutic Effect Target_Engagement->Therapeutic_Effect results in

References

Spectroscopic comparison of 4,6-diaminopyrimidine isomers and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of pyrimidine (B1678525) chemistry, the subtle shift of an amino group can dramatically alter a compound's properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 4,6-diaminopyrimidine and its key isomers, 2,4-diaminopyrimidine (B92962) and 4,5-diaminopyrimidine (B145471), offering a clear framework for their differentiation and characterization.

This publication delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for these foundational molecules. By presenting quantitative data in accessible tables and outlining detailed experimental protocols, this guide serves as a practical reference for the unambiguous identification of diaminopyrimidine isomers and their derivatives, which are crucial building blocks in the synthesis of numerous therapeutic agents.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This side-by-side comparison highlights the distinct spectral features that enable the differentiation of these structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while splitting patterns in ¹H NMR reveal neighboring protons.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound DMSO-d₆Data for a close derivative, 4,6-diamino-2-mercaptopyrimidine, shows a signal at δ 5.1 (s, 1H, pyrimidine H) and broad signals for the amino protons.[1]
2,4-Diaminopyrimidine DMSO-d₆δ 7.5 (d, 1H, H-6), δ 5.8 (d, 1H, H-5), plus broad signals for NH₂ protons.
4,5-Diaminopyrimidine DMSO-d₆δ 7.6 (s, 1H, H-2), δ 7.0 (s, 1H, H-6), plus broad signals for NH₂ protons.[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound DMSO162.7 (C4, C6), 158.2 (C2), 82.2 (C5).[3]
2,4-Diaminopyrimidine -Data not readily available in a comparable format.
4,5-Diaminopyrimidine -Data not readily available in a comparable format.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. For diaminopyrimidines, key absorptions include N-H stretching of the amino groups and C=C/C=N stretching of the pyrimidine ring.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound Derivative (4-amino-2,6-dihydroxy)General Expected Range for Primary AminesGeneral Expected Range for Aromatic Rings
N-H Stretch (asymmetric) 3400 (s)[4]3500-3300 (two bands)[5]-
N-H Stretch (symmetric) 3300 (w)[4]3500-3300 (two bands)[5]-
C-H Stretch (aromatic) 3020 (m)[4]-3100-3000[6]
Ring Stretching (C=C, C=N) 1620-1480[4]-1600-1400[6]
N-H Bend ~16001650-1580-
C-NH₂ Stretch 1400 (vs)[4]--

Note: The IR data for this compound is based on a dihydroxy derivative, which may influence the exact peak positions. However, the characteristic regions for the amino and ring vibrations are still informative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound -Data not readily available.-
2,4-Diaminopyrimidine -Data not readily available.-
4,5-Diaminopyrimidine Aqueous Solution247, 290[7]6,226, 6,158[7]

A study on 4,5-diaminopyrimidine revealed that its lowest-energy absorption band is significantly red-shifted compared to pyrimidine itself.[7]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight. The fragmentation pattern can provide additional structural information.

Table 5: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragments (m/z)
This compound Not specified110.12 (Calculated)[8]-
2,4-Diaminopyrimidine Not specified110.12 (Calculated)[9]-
4,5-Diaminopyrimidine Electron Ionization110[10]-

Experimental Protocols

Reproducible spectroscopic data relies on standardized experimental protocols. The following are generalized methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified diaminopyrimidine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11] Ensure the compound is fully dissolved; sonication may be used to aid dissolution.[12]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr (potassium bromide) disc by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent pellet. Alternatively, the nujol mull technique can be used.[4]

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[4]

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning a range from approximately 200 to 400 nm.[14] A solvent blank is used as a reference.

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε).[12]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile compounds, which can provide fragmentation data, and Electrospray Ionization (ESI) for less volatile or more polar molecules.[12]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

  • Detection and Data Analysis : A mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for structural clues.[11]

Visualization of Experimental Workflow

The logical flow for the spectroscopic comparison of diaminopyrimidine isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_isomers Diaminopyrimidine Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR IR Isomer1->IR UVVis UV-Vis Isomer1->UVVis MS Mass Spec Isomer1->MS Isomer2 2,4-Diaminopyrimidine Isomer2->NMR Isomer2->IR Isomer2->UVVis Isomer2->MS Isomer3 4,5-Diaminopyrimidine Isomer3->NMR Isomer3->IR Isomer3->UVVis Isomer3->MS Data_NMR Chemical Shifts Multiplicity NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_UV λmax & Molar Absorptivity UVVis->Data_UV Data_MS m/z & Fragmentation MS->Data_MS Conclusion Structural Elucidation & Isomer Differentiation Data_NMR->Conclusion Data_IR->Conclusion Data_UV->Conclusion Data_MS->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of diaminopyrimidine isomers.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4,6-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,6-Diaminopyrimidine is crucial for maintaining laboratory safety and ensuring environmental protection. As a chemical compound used in research and development, it must be treated as hazardous waste in accordance with federal, state, and local regulations. The following guide provides comprehensive, step-by-step procedures for its safe handling and disposal.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[1][2][3]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]Prevents skin contact. Gloves should be inspected before use and disposed of properly after.
Body Protection A laboratory coat or other protective clothing.[2][4]Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dusts/aerosols are generated.[2][4]Reduces the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted systematically to ensure safety and regulatory compliance. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[5][6]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials like gloves, wipes, and glassware, as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent incompatible materials from mixing.[7] Store separately from acids and bases.[7]

2. Container Selection and Management:

  • Use a designated, compatible, and properly sealed hazardous waste container.[4] Containers should be made of a material that does not react with the chemical.[7]

  • Ensure the container has a secure, leak-proof closure and is kept closed except when adding waste.[7][8]

  • Do not overfill containers; leave at least one inch of headroom to allow for expansion.[7]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components of the waste mixture.

  • Indicate the date when waste is first added to the container.[2]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[7][9]

  • This area must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[7][8]

  • Follow institutional guidelines regarding the maximum volume of waste allowed in the SAA.[9]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]

6. Spill and Leak Procedure:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[1][11]

  • Wearing appropriate PPE, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][12]

  • Avoid generating dust.[1]

  • Clean the spill area thoroughly.

7. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][13]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][13]

  • After triple-rinsing and allowing the container to dry, deface the original label. The container may then be disposed of as regular waste, though institutional policies may vary and should be consulted.[4]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store inspect Weekly Inspection of SAA store->inspect leak Leak Detected? inspect->leak Check for Leaks cleanup Follow Spill Cleanup Procedure leak->cleanup Yes contact_ehs Contact EHS for Waste Pickup leak->contact_ehs No cleanup->store end End: Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: The information provided is based on general principles for the safe handling and disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. If available, the specific Safety Data Sheet (SDS) for this compound should always be consulted.

References

Personal protective equipment for handling 4,6-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-Diaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following information is synthesized from available safety data sheets and general laboratory safety protocols for handling aminopyrimidine compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

Body PartPPE ItemSpecifications & Best Practices
Eyes/Face Safety Goggles/Face ShieldChemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[2] A face shield should be worn in situations with a high risk of dust generation or splashing.
Hands Chemical-Impermeable GlovesWear chemical-impermeable gloves.[1] While specific compatibility data for this compound is limited, nitrile gloves are commonly used for short-term protection against a range of chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Body Laboratory CoatA buttoned, full-length laboratory coat should be worn to protect skin and personal clothing.
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[1] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator is necessary.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent exposure and maintain the chemical's integrity.

Step-by-Step Handling Protocol

  • Preparation: Ensure an eyewash station and safety shower are readily accessible before handling.

  • Engineering Controls: All handling of this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to control exposure to dust.[1]

  • Weighing and Transfer: Minimize dust generation during weighing and transfer. Use a spatula and handle the solid carefully.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling is complete.[3]

  • Contamination: Immediately clean any spills according to the accidental release measures outlined below. Remove and decontaminate any personal clothing that becomes contaminated.

Storage Plan

ConditionRequirement
Container Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
Incompatibilities Store away from strong oxidizing agents.[2]
Environment Protect from moisture.
Disposal Plan: Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect solid waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spread of the spill.

  • Cleanup: For solid spills, carefully sweep or vacuum the material to avoid dust generation and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Don PPE (Goggles, Gloves, Lab Coat) Check 2. Verify Eyewash/Shower Functionality FumeHood 3. Work in a Chemical Fume Hood Check->FumeHood Weigh 4. Carefully Weigh/Transfer (Minimize Dust) FumeHood->Weigh Use 5. Perform Experimental Procedure Weigh->Use Clean 6. Clean Work Area Use->Clean Dispose 7. Dispose of Waste (See Disposal Workflow) Clean->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash

Safe Handling Workflow

DisposalWorkflow Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate 1. Segregate Waste (Solid & Contaminated Materials) Container 2. Place in a Labeled Hazardous Waste Container Segregate->Container Seal 3. Securely Seal Container Container->Seal Store 4. Store in Designated Satellite Accumulation Area Seal->Store Arrange 5. Arrange for Pickup by Licensed Waste Disposal Store->Arrange

Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diaminopyrimidine
Reactant of Route 2
4,6-Diaminopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.